Calcium(II) Bis(trifluoromethanesulfonyl)imide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
calcium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFABOCFDABTAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CaF12N2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165324-09-4 | |
| Record name | Calcium trifluoromethanesulfonimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Electrochemical Properties of Calcium(II) Bis(trifluoromethanesulfonyl)imide
Executive Summary
Calcium(II) Bis(trifluoromethanesulfonyl)imide, denoted as Ca(TFSI)₂ or Ca(NTf₂)₂, represents a critical electrolyte salt in the advancement of multivalent energy storage, specifically Calcium-ion batteries (CIBs). Unlike traditional salts (e.g., Ca(ClO₄)₂ or Ca(BF₄)₂), Ca(TFSI)₂ offers a unique balance of high solubility in aprotic solvents and superior thermal stability.
However, its electrochemical utility is governed by a strict "solvation paradigm." In conventional carbonate solvents, the TFSI⁻ anion tends to decompose on the anode, forming a blocking CaF₂ layer. The modern application of this salt relies on high-solvation strategies (using glymes or high-concentration electrolytes) to suppress anion reduction, thereby enabling reversible calcium plating/stripping.
Key Technical Insight: The performance of Ca(TFSI)₂ is not intrinsic to the salt alone but is a function of the Solvation Structure (SSIP vs. CIP) .
Physicochemical Fundamentals
Before electrochemical application, the fundamental material properties must be understood to ensure protocol validity.
Molecular Attributes
-
Formula: Ca(N(SO₂CF₃)₂)₂
-
Molecular Weight: 600.35 g/mol [1]
-
Appearance: White crystalline powder (highly hygroscopic).
-
Solubility: High solubility (>1 M) in polar aprotic solvents (EC, PC, DME, DMF, G4).
Thermal & Chemical Stability
Ca(TFSI)₂ exhibits exceptional thermal stability compared to hexafluorophosphates or perchlorates.
-
Melting Point: >300°C (decomposition often precedes melting in impure samples).
-
Decomposition Onset: ~350°C (TGA in N₂).
-
Hygroscopicity: Extreme. Commercially available "anhydrous" grades often contain 500–1000 ppm water, necessitating rigorous drying protocols (see Section 5).
Electrochemical Properties[2][3][4][5][6][7][8][9][10]
Ionic Conductivity
Conductivity in Ca(TFSI)₂ electrolytes is generally lower than Li-ion equivalents due to the strong coulombic interaction of the divalent Ca²⁺ cation with solvent molecules and anions, leading to higher viscosity.
| Solvent System | Concentration | Temperature | Ionic Conductivity (σ) | Note |
| EC:PC (1:1) | 0.5 M | 25°C | ~ 1.2 - 2.5 mS/cm | High viscosity; poor Ca²⁺ mobility. |
| G4 (Tetraglyme) | 0.5 M | 25°C | ~ 0.8 - 1.5 mS/cm | Lower σ, but enables reversible plating. |
| DMF | 0.5 M | 25°C | ~ 5.0 - 8.0 mS/cm | High σ due to high dielectric constant. |
| Acetonitrile | 0.5 M | 25°C | > 10 mS/cm | High σ, but low anodic stability. |
Electrochemical Stability Window (ESW)
The ESW is defined by the anodic limit (oxidation of the anion/solvent) and the cathodic limit (reduction of the cation or anion).
-
Anodic Stability: High.[2] TFSI⁻ is stable up to ~4.5 V vs. Ca/Ca²⁺ (approx.[2] 5.8 V vs. Li/Li⁺) on Al or stainless steel current collectors. This makes it compatible with high-voltage cathodes.
-
Cathodic Stability (The Challenge): The TFSI⁻ anion is prone to reductive decomposition around 0.5 - 1.0 V vs. Ca/Ca²⁺ . If TFSI⁻ is in the primary solvation shell (Contact Ion Pair - CIP), it reduces to form an insulating Solid Electrolyte Interphase (SEI) composed mainly of CaF₂, which blocks Ca²⁺ diffusion.
Solvation Structure & Mechanism
The electrochemical reversibility of Ca(TFSI)₂ is dictated by the coordination environment of the Ca²⁺ ion.
-
Contact Ion Pair (CIP): Anion (TFSI⁻) is attached to Ca²⁺. Common in low-donor solvents (carbonates). Result: Anion Reduction (Passivation).
-
Solvent-Separated Ion Pair (SSIP): Ca²⁺ is fully solvated by solvent molecules; TFSI⁻ is free. Common in high-donor solvents (Glymes, DMF). Result: Reversible Plating.
Figure 1: Mechanistic difference between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP) in Ca(TFSI)₂ electrolytes. High-donicity solvents prevent anion reduction.
Interfacial Chemistry: The SEI Problem
In drug development and materials science, surface interactions are critical. For Ca(TFSI)₂, the Solid Electrolyte Interphase (SEI) is the primary failure mode in standard formulations.
Decomposition Pathway
When Ca(TFSI)₂ is used in carbonates (EC/PC), the TFSI⁻ anion undergoes reductive cleavage:
-
CaF₂: While a good component in Li-ion SEI, CaF₂ is an ionic insulator for Ca²⁺ ions (migration barrier > 0.8 eV).
-
Impact: The electrode surface becomes passivated.[3][4][5] The battery behaves like a capacitor or an open circuit after the first cycle.
-
Solution: Use solvents that enforce SSIP (Figure 1) or operate at elevated temperatures (>60°C) to lower the migration barrier.
Experimental Protocols
Salt Purification (Drying)
Commercially available Ca(TFSI)₂ (purity 99.5%) contains significant water (hydration shell). Water reacts with Ca metal to form Ca(OH)₂, passivating the anode immediately.
Protocol:
-
Equipment: Vacuum oven (Büchi or similar) capable of < 0.1 mbar.
-
Temperature: Set to 120°C - 130°C .
-
Duration: Minimum 24 hours (48 hours recommended).
-
Process:
-
Place salt in a glass vial (cap off) inside the oven.
-
Ramp temperature slowly to avoid "popping" if water content is high.
-
Transfer directly to an Argon-filled glovebox without exposure to air.
-
Validation: Karl Fischer titration should yield < 20 ppm H₂O.[6]
-
Electrolyte Preparation Workflow
This self-validating workflow ensures the exclusion of moisture and the correct solvation state.
Figure 2: Preparation and Quality Control workflow for Ca(TFSI)₂ electrolytes.
Electrochemical Characterization
To verify the electrolyte quality, run a Linear Sweep Voltammetry (LSV) test:
-
Setup: 3-electrode cell (WE: Al foil, CE: Ca metal, RE: Ca metal).
-
Scan: Open Circuit Potential (OCP) to 5.0 V vs. Ca/Ca²⁺.
-
Criteria: Current density should remain < 10 µA/cm² up to 4.0 V. A sharp rise before 3.5 V indicates high water content or solvent decomposition.
References
-
Görne, A. L., et al. (2020). "Design principles and physicochemical characterization of Ca(TFSI)2-based electrolytes." ResearchGate.[7][8]
-
Li, J., et al. (2022). "Concentrated Electrolyte for High-Performance Ca-Ion Battery Based on Organic Anode and Graphite Cathode." Angewandte Chemie Int. Ed.
-
Jie, Y., et al. (2020). "Electrolyte Solvation Manipulation Enables Unprecedented Room-Temperature Calcium-Metal Batteries." Angewandte Chemie.
-
Shyamsunder, A., et al. (2019). "Towards novel calcium battery electrolytes by efficient computational screening." Chalmers Research.
-
Sigma-Aldrich. "Calcium bis(trifluoromethylsulfonyl)imide, battery grade 99.5%." Product Specification.
Sources
- 1. This compound | 165324-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 3. escholarship.org [escholarship.org]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Toggling Calcium Plating Activity and Reversibility through Modulation of Ca2+ Speciation in Borohydride-based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Calcium Triflimide: A Benchmark Lewis Acid for Sustainable Catalysis
The following technical guide details the fundamental and applied aspects of Calcium Triflimide [Ca(NTf₂)₂] in catalysis.
Technical Whitepaper | Application Note: Ca-001
Executive Summary
Calcium triflimide, Ca(NTf₂)₂ (Calcium bis(trifluoromethanesulfonyl)imide), has emerged as a premier "soft" Lewis acid catalyst, bridging the gap between traditional transition metal catalysis and sustainable main-group chemistry.[1] Unlike its triflate [Ca(OTf)₂] analog, the triflimide counterion confers unique physicochemical properties—specifically enhanced organic solubility and extreme anion lability —that allow the Ca(II) center to access higher electrophilicity. This guide analyzes the mechanistic underpinnings of Ca(NTf₂)₂ and provides validated protocols for its synthesis and application in high-value transformations like SuFEx and hydroamination.
Part 1: The Physicochemical Foundation
The "Triflimide Effect"
The superior catalytic performance of Ca(NTf₂)₂ over Ca(OTf)₂ is driven by the delocalization of the negative charge across the N(SO₂CF₃)₂ moiety. This results in a weakly coordinating anion (WCA) that interacts minimally with the calcium cation.
| Feature | Calcium Triflate [Ca(OTf)₂] | Calcium Triflimide [Ca(NTf₂)₂] | Impact on Catalysis |
| Anion Basicity | Moderate | Low | NTf₂ dissociates more readily, exposing the Lewis acidic Ca²⁺ center. |
| Solubility | Polar solvents only (MeOH, DMF) | Broad (THF, t-AmylOH, MeCN, CH₂Cl₂) | Enables catalysis in non-coordinating solvents, preventing catalyst quenching. |
| Hygroscopicity | High | Moderate to High | Both require strict drying, but NTf₂ salts are often easier to handle in organic media. |
| Lewis Acidity | High (in solution) | Very High (Effective) | Higher effective acidity due to reduced ion pairing in solution. |
Lewis Acidity Quantification (Gutmann-Beckett)
Using the Gutmann-Beckett method (³¹P NMR of Et₃PO probe), Ca(NTf₂)₂ demonstrates significant Lewis acidity. While specific Acceptor Number (AN) values vary by solvent, Ca(NTf₂)₂ consistently induces a larger downfield shift in ³¹P NMR compared to Ca(OTf)₂ in non-polar media, indicative of a "naked" cation effect.
Technical Insight: In acetonitrile-d3, Ca(II) centers typically show ³¹P shifts in the range of 45–55 ppm (relative to Et₃PO in hexane at 41 ppm). The lability of the NTf₂ anion ensures that substrate binding (e.g., sulfonyl fluorides or alcohols) is kinetically favored over anion recombination.
Part 2: Mechanistic Principles
Activation Modes
Ca(NTf₂)₂ operates primarily through two distinct mechanistic pathways depending on the substrate class:
-
Hard-Hard Activation (SuFEx): The Ca²⁺ center acts as a template, coordinating the sulfonyl fluoride oxygens and the leaving fluoride, while a base (DABCO) activates the nucleophile.
-
Ionization/Carbocation Formation (Hydroamination): For
-activated alcohols (allylic/benzylic), Ca(NTf₂)₂ facilitates the ionization of the C–OH bond, generating a stabilized carbocation/ion-pair intermediate.
Mechanistic Visualization
The following diagrams illustrate the catalytic cycles for these two dominant applications.
Figure 1: Dual activation modes of Calcium Triflimide. Left: Lewis acid activation of S(VI)-F bonds. Right: Ionization of alcohols to carbocations.
Part 3: Experimental Protocols
Synthesis of Calcium Triflimide [Ca(NTf₂)₂]
While commercially available, in-house preparation ensures anhydrous quality essential for high-performance catalysis.
Reagents:
-
Calcium Carbonate (
, >99%) or Calcium Oxide ( ). -
Bis(trifluoromethane)sulfonimide (
, Triflimidic acid). -
Solvent: Deionized Water.
Protocol:
-
Neutralization: Suspend
(10.0 mmol, 1.00 g) in 20 mL of deionized water. Slowly add (20.0 mmol, 5.62 g) at room temperature. Note: evolution will be vigorous. -
Digestion: Stir the mixture at 60°C for 2 hours to ensure complete reaction and dissolution. The solution should become clear.
-
Filtration: Filter off any unreacted carbonates using a fine glass frit.
-
Drying (Critical):
-
Evaporate water using a rotary evaporator at 80°C.
-
Azeotropic Drying: Add toluene (20 mL) to the residue and evaporate. Repeat 3 times to remove trace water.
-
Vacuum Cure: Dry the resulting white solid under high vacuum (<0.1 mbar) at 150°C for 12 hours.
-
-
Storage: Store in an argon-filled glovebox. The salt is hygroscopic.
Application 1: SuFEx Sulfonamide Synthesis
Based on the work of Ball et al.
Scope: Coupling of sulfonyl fluorides with amines. Reaction Mix:
-
Sulfonyl Fluoride (1.0 equiv)
-
Amine (1.2–2.0 equiv)
-
Ca(NTf₂)₂ (5–10 mol%)
-
DABCO (1.0–2.0 equiv)
-
Solvent: t-Amyl Alcohol (0.2 M) or MeCN.
Procedure:
-
In a vial, mix sulfonyl fluoride and amine in t-Amyl alcohol.
-
Add DABCO followed by Ca(NTf₂)₂.[2]
-
Stir at room temperature (or 60°C for sterically hindered substrates).
-
Monitor by LCMS.[2] Upon completion, dilute with EtOAc, wash with water, and purify.
Application 2: Direct Hydroamination of Alcohols
Based on the work of Niggemann et al.
Scope: Derivatization of benzhydryl, benzyl, or allyl alcohols with sulfonamides/carbamates. Reaction Mix:
-
Alcohol (1.0 equiv)
-
Nucleophile (e.g.,
, 1.0 equiv) -
Ca(NTf₂)₂ (5–10 mol%)
-
Solvent: Nitromethane (
) or Dichloromethane ( ). -
Additive:
(optional, to stabilize ionic intermediates).
Procedure:
-
Dissolve alcohol and nucleophile in the solvent.
-
Stir at room temperature.
-
Note: The reaction generates water.[4] For difficult substrates, adding molecular sieves (4Å) can drive equilibrium, though Ca(NTf₂)₂ is remarkably water-tolerant compared to early transition metals.
Part 4: Comparative Data Analysis
The following table benchmarks Ca(NTf₂)₂ against common alternatives in the context of sulfonyl fluoride activation (SuFEx).
| Catalyst | Loading (mol%) | Yield (Sulfonamide) | Reaction Time | Notes |
| Ca(NTf₂)₂ | 5 | 94% | 30 min | High solubility, rapid turnover. |
| Ca(OTf)₂ | 10 | 89% | 24 h | Lower solubility requires higher temp/time. |
| Sc(OTf)₃ | 10 | 72% | 24 h | Stronger Lewis acid but prone to inhibition. |
| None | - | <5% | 24 h | Background reaction is negligible.[3] |
Data synthesized from comparative studies on phenylsulfonyl fluoride + morpholine.
References
-
SuFEx Activation: Mahapatra, S., et al. (2020).[2] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 22(11), 4389–4394. Link
-
Sulfonamide Synthesis: Mukherjee, P., et al. (2018).[3] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3943–3947. Link
-
Hydroamination Mechanisms: Haubenreisser, S., & Niggemann, M. (2011). "Calcium-Catalyzed Direct Amination of π-Activated Alcohols." Advanced Synthesis & Catalysis, 353(2-3), 469–474. Link
-
General Calcium Catalysis: Begouin, J. M., & Niggemann, M. (2013). "Calcium-Based Lewis Acid Catalysts." Chemistry – A European Journal, 19(25), 8030–8041. Link
-
Lewis Acidity Measurements: Erdmann, P., & Greb, L. (2022). "What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method." Angewandte Chemie Int. Ed., 61(4). Link
Sources
theoretical calculations on Ca(NTf2)2 structure and reactivity
Executive Summary
Calcium Bis(triflimide) [Ca(NTf2)2] has emerged as a premier "soft" Lewis acid catalyst, bridging the gap between traditional hard alkaline earth metals and expensive transition metal triflates (e.g., Sc(OTf)3). Its utility in Sulfur(VI) Fluoride Exchange (SuFEx) , Friedel-Crafts alkylations , and hydroaminations stems from a unique electronic duality: the extreme electrophilicity of the Ca²⁺ center balanced by the non-coordinating, highly delocalized nature of the triflimide (NTf2⁻) anion.
This technical guide provides a rigorous theoretical framework for modeling Ca(NTf2)2. It moves beyond standard DFT defaults, addressing the critical need for dispersion corrections , explicit solvation , and polarizability when simulating this bulky, ionic system.
Theoretical Framework: The Ca(NTf2)2 System
To accurately model Ca(NTf2)2, one must abandon the "gas phase monomer" approximation. The reactivity of this catalyst is defined by its dynamic equilibrium between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP) .
The Anion Factor: NTf2⁻ vs. OTf⁻
Unlike the triflate (OTf⁻) anion, which often binds Ca²⁺ in a rigid monodentate or bidentate fashion, the triflimide (NTf2⁻) anion is fluxional.
-
Charge Delocalization: The negative charge in NTf2⁻ is delocalized over the N-S-O core, reducing the Coulombic attraction to Ca²⁺ compared to OTf⁻.
-
Implication: This leads to a lower barrier for ligand exchange, effectively making the Ca²⁺ center "more open" to substrate binding.
-
Dispersion: The bulky -CF3 groups in NTf2⁻ induce significant London dispersion forces, which stabilize the transition states of bulky substrates. Standard B3LYP fails here; dispersion-corrected functionals are mandatory.
Coordination Geometry & Solvation
Ca²⁺ is a hard Lewis acid (radius ~1.00 Å) with a flexible coordination number (CN = 6–8).
-
Gas Phase: Ca(NTf2)2 exists as a distorted tetrahedral monomer or dimer, with NTf2⁻ coordinating via oxygen atoms.
-
In Solution (e.g., THF, MeCN): The solvent competes with NTf2⁻. Theoretical models must include explicit solvent molecules (e.g., [Ca(NTf2)2(THF)3]) to prevent artificial over-stabilization of the anion-cation bond.
Computational Methodology
This protocol ensures chemical accuracy (< 1 kcal/mol error) for binding energies and activation barriers.
Recommended Level of Theory
| Component | Recommended Method | Rationale |
| Functional | ωB97X-D3 or M06-2X | Captures long-range dispersion (critical for NTf2) and minimizes self-interaction error. |
| Basis Set (Ca) | def2-TZVPPD | Triple-zeta quality with diffuse functions is essential for the electropositive Ca²⁺ and anionic ligands. |
| Basis Set (Light) | def2-TZVP | Balanced cost/accuracy for C, H, N, O, F, S. |
| Solvation | SMD (Solvation Model based on Density) | Superior to PCM for ionic solutes; parameterize for specific solvent (e.g., t-Amyl alcohol). |
| Frequency | Harmonic (Scale Factor ~0.98) | Essential to confirm minima (0 imaginary freq) and TS (1 imaginary freq). |
Step-by-Step Workflow
-
Conformational Search: NTf2⁻ is flexible. Perform a rotor scan of the S-N-S bond angles using a lower level theory (e.g., B3LYP/6-31G*) to find the global minimum before high-level optimization.
-
Explicit Solvation Setup:
-
Start with Ca(NTf2)2 + n Solvent molecules.
-
Scan n = 1 to 4.
-
Criterion: Stop when the binding energy of the n+1th solvent molecule is < 5 kcal/mol.
-
-
Lewis Acidity Quantification: Calculate the Fluoride Ion Affinity (FIA) to benchmark against Sc(OTf)3.
-
Reaction: [L_nCa]²⁺ + F⁻ → [L_nCa-F]⁺
-
Note: Use the isodesmic anchor point method (referencing COF2 or SiMe3+) to cancel systematic errors.
-
Reactivity & Mechanism: Case Studies
Mechanism 1: SuFEx Activation (Sulfonyl Fluoride Exchange)
Ca(NTf2)2 activates sulfonyl fluorides (R-SO2F) for nucleophilic attack by amines.
-
Mode: "Two-Point Activation"
-
Mechanism: Ca²⁺ binds the sulfonyl oxygen and the fluorine atom, elongating the S-F bond.
-
Catalytic Cycle:
-
Pre-complexation: Ca(NTf2)2 sheds one solvent molecule to bind R-SO2F.
-
Nucleophilic Attack: The amine attacks the activated Sulfur(VI) center. The NTf2⁻ anion acts as a general base (or proton shuttle) if no external base is present.
-
Fluoride Abstraction: Ca²⁺ abstracts F⁻ to form a transient [Ca-F]⁺ species, which is then turned over by silylation or protonation.
-
Mechanism 2: Friedel-Crafts Alkylation[1]
-
Substrate: Activated cyclopropanes or carbonyls.
-
Role of Ca(NTf2)2: Acts as a π-acid or oxophilic Lewis acid. The bulky NTf2⁻ anions prevent the formation of tight aggregates, keeping the catalyst soluble and active in non-polar solvents like toluene.
Visualization of Reactivity
Figure 1: Computational Workflow for Ca(NTf2)2 Catalysis
Caption: Workflow for theoretically validating Ca(NTf2)2 catalytic cycles, emphasizing explicit solvation and conformational sampling.
Figure 2: The "Dual Activation" Catalytic Cycle (SuFEx)
Caption: Simplified catalytic cycle for SuFEx activation by Ca(NTf2)2, showing key intermediates and transition states.
Experimental Validation Protocols
To validate theoretical models, use these specific experimental markers:
Spectroscopic Validation
-
IR/Raman: Compute the vibrational frequency of the S=O bond in the substrate. Upon coordination to Ca²⁺, this frequency should redshift by 20–40 cm⁻¹ .
-
Protocol: Measure IR of substrate alone vs. substrate + 10 mol% Ca(NTf2)2 in dry solvent.
-
-
NMR (¹⁹F & ¹H): Compute the ¹⁹F NMR shift of the NTf2⁻ anion.
-
Theoretical Prediction: A sharp singlet at ~ -79 ppm indicates fast exchange (SSIP). Broadening or splitting suggests tight ion pairing (CIP).
-
Experimental: Run variable-temperature (VT) NMR in non-coordinating solvents (e.g., CD2Cl2) to freeze out conformers.
-
Kinetic Isotope Effects (KIE)
-
Theory: Calculate the KIE for the rate-determining step (usually nucleophilic attack or F-abstraction).
-
Experiment: Measure kH/kD using deuterated nucleophiles. A match between computed and experimental KIE confirms the mechanism.
Future Directions
-
Machine Learning Potentials: Developing neural network potentials (NNPs) trained on high-level DFT data (e.g., coupled-cluster) to simulate Ca(NTf2)2 dynamics in explicit solvent boxes for nanoseconds, capturing rare events like ligand exchange.
-
Force Field Development: Moving beyond CHARMM36/AMBER for Ca²⁺ by incorporating Drude polarizability to accurately model the induced dipoles in the large, soft NTf2⁻ anion.
References
-
Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis Source: Inorganic Chemistry (ACS Publications) URL:[Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Source: Organic Letters (ACS Publications) URL:[Link]
-
Liquid Structure of Ionic Liquids with [NTf2]− Anions, Derived from Neutron Scattering Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]
-
The Fluoride Ion Affinity Revisited: Do We Need the Anchor-Point Approach? Source: Chemistry – A European Journal (Wiley) URL:[Link]
-
Binding Energy and Free Energy of Calcium Ion to Calmodulin EF-Hands with the Drude Polarizable Force Field Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]
Methodological & Application
Advanced Protocol: Calcium(II) Bis(trifluoromethanesulfonyl)imide in Friedel-Crafts Alkylation
Executive Summary
This Application Note details the use of Calcium(II) Bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)\₂], also known as Calcium Triflimide, as a superior Lewis acid catalyst for Friedel-Crafts alkylations. Unlike traditional aluminum or iron halides, Ca(NTf₂)\₂ offers a unique balance of high Lewis acidity , moisture tolerance , and functional group compatibility .
The protocol focuses on dehydrative alkylation (using alcohols as electrophiles) and hydroarylation (using alkenes). These methods represent a "green" shift in synthesis, producing water as the sole byproduct and avoiding the generation of stoichiometric salt waste associated with alkyl halides.
Chemical Profile & Catalyst Properties[1][2][3][4][5][6][7][8]
This compound is a "soft" Lewis acid due to the high delocalization of the negative charge on the triflimide (
| Property | Specification |
| Formula | |
| Molecular Weight | 600.37 g/mol |
| Appearance | White hygroscopic powder |
| Solubility | Soluble in |
| Acidity | Lewis Acid (Hardness: Hard/Borderline) |
| Stability | Air stable; Hygroscopic (store in desiccator). |
The "Superacidic" Anion Effect
The catalytic efficacy of Ca(NTf₂)\₂ stems from the
Mechanistic Insight: Lewis Acid vs. Hidden Brønsted Acid
Critical Scientific Context: A recurring debate in metal-catalyzed Friedel-Crafts reactions is whether the metal salt acts as a pure Lewis Acid (LA) or generates a trace strong acid (HNTf₂) via hydrolysis (Hidden Brønsted Acid, HBA).
While Ca(NTf₂)\₂ can undergo hydrolysis in wet solvents, Niggemann et al. and other kinetic studies suggest that in properly dried solvents (especially nitromethane), the reaction proceeds primarily via Lewis Acid activation . However, for robust protocol design, we treat the system as a Lewis Acid-Assisted pathway where the calcium center coordinates to the nucleofuge (OH group), weakening the C–O bond.
Mechanistic Cycle (Dehydrative Alkylation)
Figure 1: Catalytic cycle for the Ca(NTf₂)\₂-mediated dehydrative Friedel-Crafts alkylation. The calcium center activates the hydroxyl group, facilitating ionization to a stabilized carbocationic species.
Application Note 1: Dehydrative Alkylation with Alcohols
This is the flagship application for Ca(NTf₂)\₂. It allows for the direct coupling of benzyl, allyl, and propargyl alcohols with electron-rich arenes.[1]
Rationale
-
Atom Economy: Water is the only byproduct.
-
Selectivity: High regioselectivity for the more substituted position (Markovnikov).
-
Mildness: Avoids the harsh conditions of
or .
Standard Protocol
Reagents:
-
Substrate (Alcohol): 1.0 equivalent (e.g., 1-phenylethanol).
-
Nucleophile (Arene): 3.0 - 5.0 equivalents (Excess prevents polyalkylation; can be used as solvent if liquid).
-
Catalyst: Ca(NTf₂)\₂ (1.0 - 5.0 mol%).
-
Solvent: Nitromethane (
) is preferred due to its high dielectric constant, which stabilizes the ionic intermediates. -
Additive (Optional):
(1-2 mol%) can enhance turnover in difficult substrates by stabilizing the cationic calcium species.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen.
-
Catalyst Loading: Weigh Ca(NTf₂)\₂ (5 mol%, e.g., 30 mg for a 1 mmol scale) rapidly in air (or glovebox) and transfer to the vial.
-
Note: While air-stable, prolonged exposure to humidity will convert the catalyst to a hydrate, slowing the reaction.
-
-
Solvent Addition: Add Nitromethane (
, 2.0 mL, 0.5 M concentration relative to alcohol). -
Substrate Addition: Add the Arene (3.0 equiv) followed by the Alcohol (1.0 equiv).
-
Reaction: Cap the vial and stir at Room Temperature (25 °C) .
-
Optimization: If no conversion after 2 hours, heat to 60 °C.
-
-
Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the alcohol peak.
-
Workup:
-
Quench by adding saturated aqueous
(2 mL). -
Extract with Ethyl Acetate (
mL). -
Dry organic layers over
, filter, and concentrate.
-
-
Purification: Purify via silica gel flash chromatography.
Application Note 2: Hydroarylation of Alkenes
Ca(NTf₂)\₂ efficiently catalyzes the addition of arenes across C=C double bonds (styrenes, dienes). This reaction is 100% atom-economical.
Protocol Deviations
-
Solvent: Hexafluoroisopropanol (HFIP) is often superior for hydroarylation due to its strong hydrogen-bond donating ability, which stabilizes the anion and boosts the Lewis acidity of the cation.
-
Temperature: Often requires mild heating (60–80 °C) for unactivated alkenes.
Experimental Workflow Diagram
Figure 2: General workflow for Ca(NTf₂)\₂ catalyzed Friedel-Crafts reactions.
Troubleshooting & Optimization
The following table summarizes common issues and scientifically grounded solutions.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst hydration or strong coordination by product. | 1. Increase Temp to 60°C.2. Add 100 mg 5Å Molecular Sieves.3. Switch solvent to HFIP (enhances ionization). |
| Polyalkylation | High electrophile concentration relative to arene. | 1. Increase Arene equivalents (to 5-10 eq).2. Use "Slow Addition" of the alcohol/alkene via syringe pump. |
| Isomerization | Carbocation rearrangement (hydride/methyl shifts). | This is intrinsic to FC alkylation.[2] Lower temperature (0°C) may kinetically favor the unrearranged product, but Ca(NTf₂)\₂ usually favors thermodynamic products. |
| Catalyst Solubility | Non-polar solvents (Toluene/Hexane). | Ca(NTf₂)\₂ is insoluble in non-polar media. Must use Nitromethane, Acetonitrile, or HFIP. |
Self-Validating Control (The "Base Test")
To confirm the reaction is Lewis-Acid catalyzed and not driven by adventitious
-
Run a control reaction adding 5 mol% 2,6-Di-tert-butylpyridine (DTBP) .
-
Result: If reactivity is maintained, the mechanism is Lewis Acidic (Ca-catalyzed). If reactivity is quenched, the reaction was likely Brønsted acid-catalyzed (proton-driven).
References
-
Niggemann, M., & Meel, M. J. (2010). Calcium-Catalyzed Friedel–Crafts Alkylation with Alcohols.[1][3] Angewandte Chemie International Edition, 49(21), 3680-3683. Link
-
Haubenreisser, S., & Niggemann, M. (2011).[4] Calcium-Catalyzed Direct Substitution of Allylic, Benzylic, and Propargylic Alcohols.[1] Advanced Synthesis & Catalysis, 353(2-3), 469-474. Link
-
Lebœuf, D., & Gandon, V. (2014). Calcium(II) and Other Alkaline-Earth Metal Salts as Lewis Acid Catalysts in Organic Synthesis.[5][6] ACS Catalysis, 4(9), 3061-3079. Link
-
Bauer, J., & Niggemann, M. (2014). Calcium-Catalyzed Hydroarylation of Alkenes. Chemical Communications, 50, 6633-6636. Link
-
Kobayashi, S., et al. (2002). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 102(6), 2227-2302. (Contextual reference for metal triflates). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Calcium-catalyzed carboarylation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Development and mechanistic studies of calcium–BINOL phosphate-catalyzed hydrocyanation of hydrazones [beilstein-journals.org]
- 5. Calcium-based Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
protocol for Ca(NTf2)2 catalyzed sulfonamide synthesis.
Application Note: Calcium Triflimide [Ca(NTf₂)₂]-Catalyzed SuFEx for Sulfonamide Synthesis
Executive Summary & Strategic Rationale
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, traditionally relying on the reaction of sulfonyl chlorides with amines.[1] While effective, sulfonyl chlorides are moisture-sensitive, hydrolytically unstable, and often incompatible with sensitive functional groups.
This protocol details the Calcium Bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] catalyzed synthesis of sulfonamides , a method that unlocks the use of Sulfonyl Fluorides . Unlike their chloride counterparts, sulfonyl fluorides are thermodynamically stable and resistant to reduction/hydrolysis, yet they remain kinetically inert until activated.
Why Ca(NTf₂)₂?
-
Hard Lewis Acid Activation: The Ca²⁺ center, made highly electrophilic by the electron-withdrawing triflimide (NTf₂⁻) counterions, activates the S–F bond without the need for harsh transition metals.
-
Green & Robust: Calcium is abundant, non-toxic, and the catalyst is air/moisture stable, allowing reactions to proceed under ambient atmosphere.
-
Selectivity: This protocol enables "SuFEx" (Sulfur-Fluoride Exchange) chemistry, allowing sulfonyl fluorides to be carried through multi-step synthesis before selective activation.
Mechanistic Insight & Reaction Logic
The efficacy of this protocol relies on the specific coordination environment of the Calcium(II) center. Unlike traditional base-mediated substitutions, this reaction is driven by Lewis Acid Activation .
The Catalytic Cycle
-
Activation: The Ca(NTf₂)₂ complex coordinates to the sulfonyl fluoride.[2] While the exact binding mode is debated (O-binding vs. F-binding), the net effect is a significant increase in electrophilicity at the sulfur center.
-
Nucleophilic Attack: The amine nucleophile attacks the activated sulfur center.
-
Elimination: A proton transfer and elimination of HF (scavenged by excess amine or base) regenerates the catalyst and releases the sulfonamide.
Critical Variable: Solvent Choice Literature (Ball et al.) indicates that tert-Amyl Alcohol (t-amylOH) is the superior solvent. It solubilizes the catalyst while being bulky enough to minimize competitive coordination to the Ca²⁺ center, unlike smaller alcohols or highly coordinating solvents like DMSO.
Figure 1: Catalytic cycle for Ca(NTf₂)₂ mediated activation of sulfonyl fluorides.[2][3][4]
Experimental Protocol
Reagents & Equipment
-
Catalyst: Calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] (95%+ purity).
-
Substrate: Aryl or Alkyl Sulfonyl Fluoride (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv).
-
Solvent: tert-Amyl Alcohol (t-amylOH) [Anhydrous preferred but not strictly required].
-
Base (Optional): Triethylamine (Et₃N) or DABCO (if amine is precious and cannot be used in excess).
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
In a 1-dram vial or round-bottom flask equipped with a magnetic stir bar, charge Sulfonyl Fluoride (0.5 mmol, 1.0 equiv).
-
Add Ca(NTf₂)₂ (0.05 mmol, 10 mol%).
-
Note: For highly reactive amines, 5 mol% may suffice. For sterically hindered substrates, increase to 20 mol%.
-
-
Add t-amylOH (1.0 mL, 0.5 M concentration relative to sulfonyl fluoride).
-
Add the Amine (1.0 mmol, 2.0 equiv).
-
Alternative: Use 1.0 equiv Amine + 1.2 equiv Et₃N if the amine is the limiting reagent.
-
Step 2: Reaction
-
Seal the vessel (a standard screw cap is sufficient; inert atmosphere is not strictly necessary but good practice).
-
Stir at Room Temperature (23 °C) .
-
Monitor: Check reaction progress via TLC or LC-MS at 1 hour.
-
Checkpoint: Most reactions complete within 2–12 hours. If conversion is <50% at 4 hours, heat to 60 °C .
-
Step 3: Workup & Purification
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash with 1M HCl (to remove excess amine/calcium salts) followed by Brine.
-
Caution: If the product is acid-sensitive (e.g., pyridine derivatives), wash with saturated NH₄Cl instead.
-
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Data Summary & Substrate Scope
The following table summarizes expected yields based on the electronic and steric nature of the substrates (aggregated from Ball et al. datasets).
| Sulfonyl Fluoride Type | Amine Type | Conditions | Typical Yield | Notes |
| Electron-Deficient Aryl | Primary Alkyl | RT, 2-4 h | 90-98% | Highly reactive; catalyst ensures speed. |
| Electron-Rich Aryl | Primary Alkyl | 60 °C, 12 h | 80-92% | Requires heat; e-rich S center is less electrophilic. |
| Alkyl (Aliphatic) | Secondary Cyclic | RT, 6 h | 85-95% | Works well with morpholine/piperidine. |
| Heteroaryl (Pyridine) | Aniline | 60 °C, 24 h | 70-85% | Ca(II) may coordinate to pyridine N; requires higher catalyst load (20%). |
| Sterically Hindered | Primary Alkyl | 80 °C, 24 h | 50-75% | Ortho-substitution on sulfonyl fluoride slows reaction significantly. |
Advanced Variation: Silyl Amine Protocol (2024 Update)
For sensitive substrates or when generating HF salts is detrimental, the protocol can be adapted to use Silyl Amines (e.g., TMS-Morpholine).
-
Reagents: Sulfonyl Fluoride (1.0 equiv), Silyl Amine (1.2 equiv).
-
Catalyst System: Ca(NTf₂)₂ (10 mol%) + DABCO (50 mol%) .[5]
-
Mechanism: Silicon acts as a "fluoride trap," driving the equilibrium forward by forming the strong Si-F bond.
-
Benefit: Eliminates the formation of acidic HF salts; often higher yielding for difficult substrates.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Ensure amine is not a strong chelator (e.g., ethylene diamine). Increase catalyst to 20 mol%. |
| Catalyst Insoluble | Wrong Solvent | Ensure t-amylOH is used. Toluene or THF are poor solvents for this specific transformation. |
| Starting Material Remains | Kinetic Stability | Heat to 60–80 °C. Sulfonyl fluorides are thermally stable and can withstand this heat. |
| Product Degradation | Acidic Workup | Skip HCl wash. Use neutral aqueous wash or direct purification. |
References
-
Sulfonamide Synthesis via Calcium Triflimide Activ
-
Lewis Acid-C
- Source: Organic Letters (2024)
- Significance: Expands the protocol to include silyl amines and DABCO co-c
-
URL:[Link]
-
Calcium-Based Lewis Acid C
- Source: Chemical Reviews (Contextual Grounding)
- Significance: General review of Calcium catalysis, validating the "Hard Lewis Acid" character of Ca(NTf₂)₂.
-
URL:[Link]
Sources
- 1. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities [ajgreenchem.com]
- 2. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Calcium-Catalyzed SuFEx – A Unified Protocol for Activating Sulfonyl Fluorides
[1][2][3][4]
Executive Summary
The Sulfur-Fluoride Exchange (SuFEx) reaction has emerged as a premier "click" chemistry modality due to the unique stability-reactivity profile of the sulfur(VI) fluoride bond. While traditional SuFEx often relies on silicon-mediated activation or harsh conditions, the use of Calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf2)2] represents a paradigm shift. This Lewis acid catalyst, particularly when paired with the base DABCO, enables the room-temperature activation of stubborn S(VI) fluorides—including sulfonyl fluorides , fluorosulfates , and sulfamoyl fluorides —toward amine nucleophiles.[1]
This guide details the "Unified Strategy" developed by the Ball and am Ende groups, providing a robust, field-proven protocol for synthesizing sulfonamides, sulfamates, and sulfamides under mild conditions.
Mechanistic Principles & Rationale
The Activation Challenge
Sulfonyl fluorides (–SO₂F) are kinetically stable, resisting hydrolysis and reduction. To react with nucleophiles, the S–F bond typically requires activation. Traditional methods use silyl ethers (Si–F interaction) or high heat.
The Calcium Solution
Ca(NTf2)2 acts as a "hard" Lewis acid.[2] Its efficacy stems from the extreme electron-withdrawing nature of the triflimide (NTf2) ligands, which renders the Calcium center highly electrophilic (Lewis acidic) without being oxophilic enough to be instantly deactivated by trace moisture (though anhydrous conditions are preferred for consistency).
The Dual-Activation Mechanism:
-
Electrophile Activation: Ca²⁺ coordinates to the sulfonyl oxygens and the fluorine atom, polarizing the S–F bond and making the sulfur center more electrophilic.
-
Nucleophile Activation: DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a Brønsted base, deprotonating or activating the amine nucleophile.[2][3]
-
Turnover/Stoichiometry: While catalytic turnover (10 mol%) is possible for highly reactive substrates or specific silyl-amine couplings, the "Unified Protocol" often employs stoichiometric Ca(NTf2)2 (1.1 equiv) to drive the reaction to completion for less reactive substrates like sulfamoyl fluorides, overcoming product inhibition (stable Ca–F complex formation).
Mechanistic Pathway Diagram
Caption: Dual activation pathway where Ca(NTf2)2 polarizes the S-F bond while DABCO activates the incoming amine.
Experimental Protocols
Protocol A: The "Unified" Room Temperature Method (Standard)
Best for: Diverse scope including sulfamoyl fluorides, fluorosulfates, and unreactive amines.
Reagents:
-
Substrate: Sulfonyl Fluoride / Fluorosulfate / Sulfamoyl Fluoride (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Catalyst/Promoter: Ca(NTf2)2 (1.1 equiv)[4]
-
Base: DABCO (1.5 equiv)[4]
-
Solvent: THF (Anhydrous, 0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under nitrogen atmosphere, weigh Ca(NTf2)2 (1.1 equiv) into a reaction vial.
-
Note: Ca(NTf2)2 is hygroscopic. Handle quickly or use a glovebox.
-
-
Solubilization: Add anhydrous THF to the vial.
-
Reactant Addition: Add the S(VI) Fluoride (1.0 equiv) followed by the Amine (1.1 equiv).[4]
-
Initiation: Add DABCO (1.5 equiv) in one portion.
-
Observation: The reaction mixture may become heterogeneous or change color depending on the amine.
-
-
Incubation: Stir at Room Temperature (23 °C) .
-
Time: Typically 1–4 hours. (Sulfonyl fluorides are fast; Sulfamoyl fluorides may take longer).
-
-
Monitoring (Self-Validation): Check via TLC or LCMS.
-
Key Indicator: Disappearance of the S(VI)-F peak.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1M HCl (to remove DABCO and excess amine) and Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Protocol B: Catalytic Variant for Highly Reactive Substrates
Best for: Simple aryl sulfonyl fluorides and electron-rich amines.
-
Catalyst Loading: 10–20 mol% Ca(NTf2)2
-
Base: 1.5 equiv DABCO[4]
-
Conditions: Same as above, but reaction times may extend to 12–24 hours.
-
Note: If conversion stalls, spike with additional catalyst to overcome Ca-F product inhibition.
Workflow Diagram
Caption: Step-by-step workflow for the stoichiometric Ca(NTf2)2 mediated SuFEx reaction.
Data Summary & Substrate Scope
The following table summarizes the reactivity differences between S(VI) fluoride classes using this protocol.
| Substrate Class | Structure | Reactivity | Ca(NTf2)2 Requirement | Typical Yield |
| Sulfonyl Fluoride | R-SO₂-F | High | Catalytic (10%) or Stoich. | >90% |
| Fluorosulfate | Ar-O-SO₂-F | Medium | Stoichiometric (1.1 eq) | 85-98% |
| Sulfamoyl Fluoride | R₂N-SO₂-F | Low (Challenging) | Stoichiometric (1.1 eq) | 70-95% |
Comparison with Traditional Methods:
-
Thermal: Requires >60–100 °C, often fails for sulfamoyl fluorides.
-
Silyl-SuFEx: Requires silyl-amine partners; Ca(NTf2)2/DABCO works with free amines.
Troubleshooting & Self-Validation
To ensure scientific integrity, every experiment must be self-validating. Use these checkpoints:
-
Reagent Quality: Ca(NTf2)2 must be a free-flowing white powder. If it is clumpy or sticky, it has absorbed water. Dry under vacuum at 100 °C for 4 hours before use.
-
19F NMR Monitoring: The most definitive check.
-
Starting Material: Sulfonyl fluorides typically appear around +65 ppm.
-
Product: The signal should disappear completely.
-
Side Product: Free fluoride (F-) or Ca-F species may appear around -120 to -150 ppm.
-
-
Stalled Reaction: If the reaction stalls at 50% conversion, it indicates "product inhibition" (the Ca catalyst is bound to the fluoride byproduct).
-
Fix: Add another 0.5 equiv of Ca(NTf2)2.
-
References
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Source: Organic Letters (2018) Significance:[5] The foundational paper establishing Ca(NTf2)2 as a Lewis acid for SuFEx.[4][6] URL:[Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides Source: Organic Letters (2020) Significance: Describes the optimized "Unified Protocol" using Ca(NTf2)2 and DABCO at room temperature. URL:[Link][7]
-
Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights Source: Inorganic Chemistry (2022) Significance:[4][6][8][2][3][5][9] Detailed study on the mechanism, resting states, and activation barriers.[3][10] URL:[Link][3]
-
Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: Organic Letters (2024) Significance:[9] Recent advancement using silyl amines to enable lower catalyst loading. URL:[Link]
Sources
- 1. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides [organic-chemistry.org]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. Calcium Bistriflimide-Mediated Sulfur(VI)-Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. theballlab.com [theballlab.com]
- 8. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis Acid-Catalyzed Sulfur Fluoride Exchange [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the catalytic efficiency of Calcium(II) Bis(trifluoromethanesulfonyl)imide
Technical Support Center: Calcium(II) Bis(trifluoromethanesulfonyl)imide Catalysis
Topic: Improving the Catalytic Efficiency of Ca(NTf2)2 Role: Senior Application Scientist Status: Active System Version: 2.4 (Current Best Practices)
Introduction: The "Hidden Giant" of Main Group Catalysis
Welcome to the technical hub for this compound [Ca(NTf2)2]. You are likely here because your reaction is stalling, your yields are inconsistent, or you are attempting to replace a transition metal (like Au(I) or Pt(II)) with this sustainable main-group alternative.
Ca(NTf2)2 is not merely a "Lewis Acid"; it is a super-electrophile in disguise . Its efficiency is dictated by a delicate balance between ion-pairing dynamics and ligand exchange rates . Unlike transition metals, calcium lacks orbital directionality (d-orbitals are inaccessible), meaning its catalysis relies entirely on charge density and steric environment.
This guide moves beyond basic textbook definitions to address the specific kinetic bottlenecks—solvation, aggregation, and product inhibition—that kill catalytic efficiency in the lab.
Module 1: The Solvation Trap (Troubleshooting Activity)
User Query: "My reaction works in literature reports using Nitromethane, but I need to use DCM or Toluene for solubility reasons. My yield dropped from 90% to 15%. Why?"
Technical Diagnosis:
You are experiencing Ion-Pair Induced Deactivation .
The catalytic activity of Ca(NTf2)2 is inversely proportional to the tightness of the ion pair between
-
In Polar Non-Coordinating Solvents (Nitromethane): The high dielectric constant (
) separates the ions, exposing the "naked" cation, which is the active super-Lewis acid. -
In Non-Polar Solvents (DCM, Toluene): The ions form tight contact pairs or higher-order aggregates. The
anions shield the calcium center, drastically reducing its electrophilicity.
The Fix: Solvation Engineering If you cannot use Nitromethane (due to safety or solubility), you must artificially induce ion separation.
| Solvent System | Dielectric Constant ( | Catalyst State | Relative Rate ( | Recommendation |
| Nitromethane | 35.9 | Free Ions (Active) | 100 (Reference) | Gold Standard |
| Dichloromethane | 8.9 | Contact Ion Pairs | ~10-20 | Avoid unless using additives |
| Toluene | 2.4 | Aggregates (Inactive) | < 1 | Critical Failure |
| DCM + HFIP | Mixed | H-Bond Assisted | 150+ | Optimization Strategy |
Pro-Tip: Add Hexafluoroisopropanol (HFIP) .
Adding 2-5 equivalents of HFIP relative to the substrate can "supercharge" the acidity. HFIP hydrogen-bonds to the
Module 2: The "PF6 Effect" (Boosting Turnover)
User Query: "The reaction starts fast but stops at 50% conversion. Adding more catalyst doesn't help. Is the catalyst dying?"
Technical Diagnosis: This is classic Product Inhibition . Calcium is oxophilic and azophilic. If your product contains an amide, ester, or alcohol, it likely binds to the calcium center stronger than the starting material. The catalyst isn't dead; it's "poisoned" by your product.
The Fix: The Hexafluorophosphate (PF6) Additive Strategy
Research (e.g., by Niggemann et al.) has shown that adding an inert salt like
Mechanism of Action:
-
Ligand Exchange: The bulky
anion is non-coordinating but alters the ionic strength, facilitating the release of the sticky product from the Calcium center. -
Aggregation Breaking: It breaks up inactive Ca-dimers formed during the reaction.
Visualizing the Rescue Mechanism:
Figure 1: The "PF6 Rescue" Mechanism. The red path indicates the catalytic stall caused by product inhibition. The green path shows how ammonium salts facilitate the displacement of the product, regenerating the active catalyst.
Module 3: Moisture Tolerance vs. Management
User Query: "Papers say Ca(NTf2)2 is 'water-tolerant,' but my results are irreproducible on humid days."
Technical Diagnosis:
"Water-tolerant" is a relative term comparing Calcium to Titanium or Aluminum Lewis acids (which explode or decompose instantly). Ca(NTf2)2 does not decompose in water, but water is a better ligand than your substrate .
If water is present, it occupies the coordination sites (
The Protocol: Strict Drying (Self-Validating) Do not rely on the "tolerance" claim for difficult reactions.
-
Pre-Drying: Dry the Ca(NTf2)2 salt under high vacuum (10^-2 mbar) at 150°C for 4 hours . The salt is thermally stable up to >300°C.
-
Validation: The white powder should become free-flowing. If it is clumpy, it is still hydrated.
-
-
In-Situ Scavenging: Add 3Å Molecular Sieves (activated) directly to the reaction vessel.
-
Note: Avoid 4Å or 5Å sieves if your substrate is small, as they might trap the reactant.
-
Experimental Protocol: High-Efficiency Hydroamination
Context: Intramolecular hydroamination of unactivated alkenes (a benchmark reaction).
Reagents:
-
Substrate: Amino-alkene (1.0 equiv)
-
Catalyst: Ca(NTf2)2 (5 mol%)
-
Additive:
(5 mol%) -
Solvent: Nitromethane (
) or DCM with HFIP (4:1 ratio).
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under Ar flow, weigh Ca(NTf2)2 (5 mol%) and
(5 mol%) into a flame-dried Schlenk tube.-
Why? The 1:1 ratio of additive to catalyst is crucial for the "salt effect."
-
-
Solvation: Add anhydrous Nitromethane (0.5 M concentration relative to substrate).
-
Check: The solution should be clear. Cloudiness indicates wet solvent or poor salt quality.
-
-
Initiation: Add the substrate via syringe. Seal the tube. Heat to 60°C (if unactivated) or RT (if activated).
-
Monitoring (The "Stall Check"): Monitor via GC-MS or NMR at 1 hour.
-
Troubleshoot: If conversion is <10%, add HFIP (2 equiv). This acts as a hydrogen-bond donor to the anion, loosening the ion pair further.
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use Ca(OTf)2 instead of Ca(NTf2)2? A: Generally, No . The triflate (OTf) anion is more coordinating than the triflimide (NTf2) anion. In difficult reactions, Ca(OTf)2 will show significantly lower turnover frequencies because the cation is less "naked."
Q: My product is acid-sensitive. Will Ca(NTf2)2 destroy it?
A: It might. While Ca(NTf2)2 is a Lewis Acid, trace hydrolysis can generate
-
Fix: Add a solid base buffer like 2,6-di-tert-butylpyridine (DTBP). It scavenges protons without binding to the bulky Calcium center.
Q: How do I remove the catalyst after the reaction?
A: A simple aqueous wash (saturated
References
-
Niggemann, M., & Meel, M. J. (2018). Calcium-Catalyzed Hydroamination. Angewandte Chemie International Edition.
-
Lebœuf, D., & Gandon, V. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications.
-
Mahajan, A. A., &bc; Scheidt, K. A. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx).[1][2] Inorganic Chemistry.
-
Boumekla, Y., et al. (2022).[3] Calcium-catalysed synthesis of amines through imine hydrosilylation. RSC Advances.
Sources
Technical Support Center: Managing the Hygroscopic Nature of Calcium Triflimide (Ca(TFSI)₂)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Moisture
Calcium triflimide, or Calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂), is a salt with significant potential in various advanced applications, including as an electrolyte in next-generation calcium-ion batteries and as a mild Lewis acid catalyst in organic synthesis.[1] Its high thermal and electrochemical stability makes it an attractive component for these demanding systems. However, the efficacy of Ca(TFSI)₂ is intrinsically linked to its anhydrous state. The compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can have significant detrimental effects on experimental outcomes, leading to inconsistent results, degradation of materials, and poor electrochemical performance.[2][3][4]
This guide provides a comprehensive, question-and-answer-based resource for managing the hygroscopic nature of Ca(TFSI)₂. It combines fundamental principles with practical, field-proven protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes Calcium Triflimide so hygroscopic?
A1: The hygroscopicity of Ca(TFSI)₂ stems from the strong interaction between the calcium cation (Ca²⁺) and water molecules. The high charge density of the divalent Ca²⁺ ion makes it a powerful Lewis acid, readily coordinating with the lone pairs of electrons on the oxygen atom in water. While the large bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion is considered weakly coordinating, the overall salt structure has a strong affinity for water, leading to the absorption of atmospheric moisture to form hydrates.[5][6]
Q2: I just received a new bottle of "anhydrous" Ca(TFSI)₂. How should I store it?
A2: Even if purchased as anhydrous, immediate and proper storage is critical to prevent moisture contamination.
-
Unopened Containers: Store the factory-sealed container inside a desiccator or, ideally, within an inert atmosphere glovebox (<1 ppm H₂O, <1 ppm O₂). The primary seal is robust, but secondary containment in a dry environment provides an essential safeguard.
-
Opened Containers: Once opened, the entire container must be stored exclusively inside an inert atmosphere glovebox.[7][8] Never store an opened container on the benchtop, even for short periods, as significant water uptake can occur rapidly.[4] Any portion of the salt removed from the container should be used immediately or stored in a tightly sealed vial within the glovebox.
Q3: Can I handle Ca(TFSI)₂ on an open lab bench?
A3: No. Open-bench handling of Ca(TFSI)₂ is strongly discouraged for any application requiring anhydrous conditions. The material will begin to absorb atmospheric moisture immediately, compromising its purity. All weighing and transfer operations for moisture-sensitive experiments should be performed inside a glovebox with a continuously monitored and maintained inert atmosphere.[9][10]
Q4: What are the consequences of water contamination in my experiments?
A4: The impact of water contamination can be severe and multifaceted:
-
In Electrochemistry: For battery applications, water is electrochemically active and will narrow the stable operating voltage window of the electrolyte.[4][11] It can react with the highly reductive calcium metal anode, leading to the formation of passivating layers, consumption of active material, and rapid cell failure.[2] This results in poor cycling performance, low coulombic efficiency, and increased cell impedance.[3]
-
In Catalysis: As Ca(TFSI)₂ often functions as a Lewis acid, water can act as a competing Lewis base, coordinating to the calcium center and deactivating the catalyst.[1] This can lead to lower reaction yields, altered selectivity, and inconsistent reaction kinetics.
-
Physical Changes: Absorbed moisture will cause the fine powder to clump and cake, making accurate weighing and uniform dissolution difficult.[7][8]
Troubleshooting Guide
Problem 1: My Ca(TFSI)₂ powder, which was once free-flowing, is now clumpy and difficult to handle.
-
Cause: This is a definitive sign of significant water absorption. The clumping is caused by the formation of hydrates and the adhesion of particles via capillary water.
-
Solution: The material must be rigorously dried before use. Simply placing it in a desiccator is insufficient. A high-temperature vacuum drying protocol is required to remove the absorbed water. See the Detailed Protocols section below for a step-by-step procedure.
-
Validation: After drying, the powder should return to a free-flowing state. For critical applications, the water content should be verified using Karl Fischer titration, which is a highly sensitive method for quantifying trace amounts of water.[3][12]
Problem 2: My electrochemical cell (e.g., a Ca-ion battery) shows a rapid drop in performance and poor cycling stability.
-
Cause: While several factors can cause cell failure, water contamination in the electrolyte is a primary suspect. Trace moisture can initiate a cascade of parasitic reactions at the electrode surfaces.[3]
-
Troubleshooting Steps:
-
Verify Glovebox Integrity: Check the glovebox's oxygen and moisture sensor logs. Ensure that levels have been consistently maintained below 1 ppm.[13]
-
Re-evaluate Material Handling: Review your entire workflow. Were all components (solvents, separator, electrodes) rigorously dried and handled under inert conditions? Porous materials like separators and electrode coatings can be significant sources of moisture.[3][10]
-
Dry the Ca(TFSI)₂: If there is any doubt about the dryness of the salt, perform the vacuum drying protocol outlined below.
-
Dry the Solvents: Ensure that the electrolyte solvents are of high purity and have been dried over molecular sieves or by another appropriate method. The water content of the final electrolyte solution should be confirmed by Karl Fischer titration.[12][14]
-
Problem 3: My catalytic reaction is sluggish or fails to proceed to completion.
-
Cause: Water is likely competing with your substrate for the active sites on the Ca(TFSI)₂ catalyst, effectively inhibiting its Lewis acidity.[1]
-
Solution:
-
Dry the Catalyst: Dry the Ca(TFSI)₂ using the high-temperature vacuum protocol.
-
Dry All Reagents and Solvents: Ensure that your substrate and solvent are anhydrous. Solvents should be passed through activated alumina columns or distilled from an appropriate drying agent.
-
Perform Reaction Under Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent the introduction of moisture during the experiment.
-
Detailed Protocols & Data
Protocol 1: High-Temperature Vacuum Drying of Calcium Triflimide
This protocol is essential for restoring Ca(TFSI)₂ that has been exposed to moisture or for pre-treating new material for highly sensitive applications.
-
Preparation: Place the Ca(TFSI)₂ powder in a clean, dry borosilicate glass vessel (e.g., a round-bottom flask or a Büchner funnel with a glass frit). Spread the powder into a thin layer to maximize surface area.
-
Apparatus: Place the vessel inside a vacuum oven equipped with a temperature controller and a connection to a high-vacuum line (pressure ≤ 10⁻² mbar). A cold trap (e.g., liquid nitrogen) should be placed between the oven and the vacuum pump to protect the pump from any volatile off-gassing.
-
Drying Cycle:
-
Begin by applying vacuum at room temperature for 1-2 hours to remove any loosely bound surface moisture.
-
Slowly increase the temperature to the target value while maintaining a high vacuum. This gradual heating prevents the powder from being ejected due to rapid water desorption.
-
Hold at the final drying temperature under dynamic vacuum for an extended period.
-
-
Cooling and Storage: After the drying period, turn off the heat and allow the oven to cool completely to room temperature while still under vacuum. Breaking the vacuum while the salt is hot will lead to rapid re-absorption of moisture. Once cool, transfer the vessel directly into an inert atmosphere glovebox before venting to the inert gas.
Table 1: Recommended Drying Parameters for Ca(TFSI)₂
| Parameter | Recommended Value | Rationale & Causality |
| Temperature | 120–150 °C | This temperature range provides sufficient thermal energy to break the coordination bonds between water and the Ca²⁺ ion without causing thermal decomposition of the TFSI⁻ anion (Melting point >300 °C). |
| Vacuum Level | ≤ 10⁻² mbar | A high vacuum is critical to lower the boiling point of water and to efficiently remove desorbed water molecules from the oven, driving the equilibrium towards the anhydrous state. |
| Drying Time | 12–24 hours | An extended period under dynamic vacuum is necessary to ensure the complete removal of water, especially from the bulk of the material. Shorter times may only remove surface moisture.[10] |
Protocol 2: Workflow for Handling Ca(TFSI)₂ in a Glovebox
This protocol ensures that the anhydrous integrity of the salt is maintained throughout the experimental process.
-
Pre-Entry Preparation: All glassware, spatulas, and other equipment must be thoroughly dried before being introduced into the glovebox. A common practice is to bake them in a laboratory oven (e.g., at 120 °C) overnight and then transfer them into the glovebox antechamber while still warm.[13]
-
Antechamber Cycling: Use the glovebox antechamber to introduce the dried equipment and the sealed container of Ca(TFSI)₂. Perform a minimum of three vacuum-refill cycles, evacuating the antechamber to a low pressure and refilling with the glovebox's inert gas.[15] This process removes the vast majority of air and moisture from the surfaces of the items.
-
Working Inside the Glovebox:
-
Allow the Ca(TFSI)₂ container to thermally equilibrate to the glovebox atmosphere before opening to prevent condensation.
-
Use clean, dried spatulas for transfers.
-
Weigh the salt on an analytical balance located inside the glovebox.
-
Immediately and tightly re-seal the main Ca(TFSI)₂ container after use.
-
Clean up any spills immediately using appropriate wipes. Fine powders can damage circulation pumps and contaminate the atmosphere.[15]
-
Visualized Workflow
The following diagram illustrates the decision-making and handling process for Ca(TFSI)₂ from receipt to experimental use.
Caption: Workflow for handling Calcium Triflimide.
References
-
Ingredi. Calcium Chloride - A Guide to Handling and Storage.[Link]
-
Ice Salt. Calcium Chloride: Complete Guide to Handling and Storage.[Link]
-
Atmospheric Chemistry and Physics. A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols.[Link]
-
Organic Letters. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[Link]
- Google Patents.Method of drying organic liquid electrolytes.
-
Michigan State University Department of Chemistry. Standard Operating Procedure: Glovebox Operation.[Link]
-
MDPI. Experimental Study on the Combined Effect of Electromagnetic and Electrochemical Processes on Descaling and Anticorrosion.[Link]
-
ACS Publications. Room-Temperature Calcium Plating and Stripping Using a Perfluoroalkoxyaluminate Anion Electrolyte.[Link]
-
ResearchGate. Influence of Water Composition and Substrate on Electrochemical Scaling.[Link]
-
ResearchGate. Drying and moisture resorption behaviour of various electrode materials and separators for lithium-ion batteries.[Link]
-
Atmospheric Chemistry and Physics. A comprehensive study of hygroscopic properties of calcium- and magnesium- containing salts.[Link]
-
Yorlab. Calcium(Ii) Bis(Trifluoromethanesulfonim.[Link]
-
University of Manchester Research Explorer. Effect of water on the electrochemical window and potential limits of room-temperature ionic liquids.[Link]
-
EPFL. Glovebox safety guidelines.[Link]
-
ResearchGate. Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids.[Link]
-
YouTube. How to use the glove box - Chemistry laboratory 2.[Link]
-
PENTA. Calcium fluoride.[Link]
-
ResearchGate. Drying Process of Sulfide‐Based All‐Solid‐State Battery Components—Investigation on Adhesion Strength and Microstructural Changes.[Link]
-
ResearchGate. Investigating Dry Room Compatibility of Chloride Solid-State Electrolytes for Scalable Manufacturing.[Link]
Sources
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
- 2. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. ingredi.com [ingredi.com]
- 8. Calcium Chloride: Complete Guide to Handling and Storage [snowicesalt.com]
- 9. agscientific.com [agscientific.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. US20060138056A1 - Method of drying organic liquid electrolytes - Google Patents [patents.google.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. metrohm.com [metrohm.com]
- 15. chem.tamu.edu [chem.tamu.edu]
avoiding catalyst poisoning in Ca(NTf2)2 reactions
Here is the technical support center you requested.
From the desk of the Senior Application Scientist
Welcome to the technical support guide for Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). As a remarkably versatile and eco-friendly Lewis acid catalyst, Ca(NTf₂)₂ has found broad application in organic synthesis, from Friedel-Crafts reactions to the increasingly important Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] Its high stability towards air and moisture compared to other Lewis acids makes it an attractive choice.[3] However, like any catalyst, its performance can be compromised by deactivation or "poisoning," leading to frustratingly low yields or stalled reactions.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind catalyst deactivation and provides field-proven troubleshooting strategies to help you identify, prevent, and overcome catalyst poisoning in your Ca(NTf₂)₂-mediated reactions.
Section 1: Understanding Ca(NTf₂)₂ Catalysis and Deactivation
This section provides the foundational knowledge of how Ca(NTf₂)₂ works and the primary ways its activity is diminished.
Q: How does Ca(NTf₂)₂ function as a Lewis acid catalyst?
A: The catalytic activity of Ca(NTf₂)₂ stems from the Lewis acidic nature of the Ca²⁺ ion. This calcium center can coordinate to Lewis basic sites on a substrate (e.g., the oxygen atoms of a sulfonyl fluoride). This coordination polarizes and activates the substrate, making it more susceptible to nucleophilic attack.[4] The bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anions are large, weakly coordinating, and highly delocalized, which means they do not readily bind back to the calcium center, leaving it available to activate the substrate. This combination of a hard Lewis acid cation and a very weakly coordinating anion is the key to its effectiveness in a range of transformations, including the synthesis of sulfonamides, sulfamides, and sulfamates.[2][5][6]
Q: What is catalyst poisoning, and what is the primary deactivation pathway for Ca(NTf₂)₂?
A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound that binds to the active sites, rendering them inactive.[7] This is a chemical deactivation, distinct from physical degradation.[7]
For Ca(NTf₂)₂-catalyzed reactions, particularly in the context of SuFEx chemistry where a fluoride ion (F⁻) is displaced, the primary and most well-documented poisoning pathway is the formation of highly stable and poorly soluble calcium-fluoride species, such as calcium fluoride (CaF₂).[4][8]
The Ca²⁺ ion has a very high affinity for the hard fluoride anion. Once formed, the Ca-F bond is extremely strong, effectively sequestering the Ca²⁺ and removing it from the catalytic cycle. This is a critical reason why many early SuFEx reactions using Ca(NTf₂)₂ required stoichiometric amounts of the calcium salt rather than catalytic quantities.[8] Other potential, though often less severe, poisons include:
-
Water: Can coordinate to the Ca²⁺ center, competing with the substrate.[9]
-
Strongly Coordinating Solvents or Substrates: Molecules with hard Lewis basic sites can bind too tightly to the calcium ion, inhibiting its interaction with the desired substrate.
-
Impurities: Trace impurities in reagents or solvents can act as poisons.[10]
Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation
This section provides a systematic approach to identifying the root cause of poor reaction performance.
Q: My reaction is sluggish, stalls, or fails completely. How do I diagnose the problem?
A: A sudden drop in reaction rate or incomplete conversion is the most common symptom of catalyst deactivation.[11] Use the following workflow to systematically diagnose the potential cause.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. uro.hmc.edu [uro.hmc.edu]
- 9. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
impact of temperature on Ca(NTf2)2-catalyzed transformations
Topic: Impact of Temperature on Calcium Bis(triflimide) Catalyzed Transformations
Module 1: The Thermal Landscape
Executive Summary: Calcium bis(triflimide) [Ca(NTf2)2] is often marketed as a mild, water-tolerant Lewis acid. However, thermal control is the single most critical variable in defining its catalytic identity. Unlike transition metals (Au, Pt) where temperature primarily drives kinetics, in Ca(NTf2)2 catalysis, temperature dictates the mechanism .
At elevated temperatures (>60°C), especially in non-anhydrous conditions, Ca(NTf2)2 acts as a precatalyst for the in situ generation of HNTf2 (triflimidic acid), a superacid. This creates a "Hidden Brønsted Acid" pathway that can drastically alter chemoselectivity.
Thermal Zones of Operation
| Temperature Zone | Dominant Mode | Key Characteristic | Risk Factor |
| Cryogenic to 0°C | Strict Lewis Acid | Kinetic control. Stabilizes labile intermediates (e.g., carbocations). | Low solubility of catalyst; stalled turnover. |
| Ambient (20-25°C) | Dual Mode | Balanced Lewis acidity. High functional group tolerance. | Variable induction periods based on substrate sterics. |
| Elevated (60-120°C) | Assisted / Brønsted | Thermodynamic control. Activation of unreactive alkenes/alcohols. | Hydrolysis Risk: Generation of HNTf2; acid-labile group cleavage. |
Module 2: Troubleshooting Guide
Scenario A: "My reaction yield fluctuates seasonally or between lab batches."
Diagnosis: Thermal-Moisture Coupling. Ca(NTf2)2 is hygroscopic. If your lab temperature fluctuates (e.g., summer heat vs. AC cooling), the rate of catalyst hydration changes.
-
The Causality: At higher ambient temperatures, trace water in the solvent reacts faster with the Ca-center, generating HNTf2. If your reaction relies on pure Lewis acidity (e.g., chemoselective epoxide opening), HNTf2 will degrade the product.
-
The Fix:
-
Standardize reaction temperature using a block heater (even for "Room Temp" reactions) to 25°C.
-
Add 2,6-di-tert-butylpyridine (10 mol%) . This bulky base scavenges trace protons (HNTf2) without inhibiting the bulky Ca(NTf2)2 Lewis acid center.
-
Scenario B: "I observe product isomerization or decomposition at 80°C."
Diagnosis: The Hidden Acid Trap. You intended to use heat to overcome an activation barrier (e.g., hydroamination of internal alkenes), but the heat triggered the "Hidden Brønsted Acid" cycle.
-
The Fix:
-
Step 1: Run a control experiment with Bu4N+ NTf2- (non-acidic source of counterion) to rule out anion effects.
-
Step 2: Switch solvent to Nitromethane (CH3NO2) . It coordinates weakly to Calcium, boosting Lewis acidity, allowing you to lower the temperature by 20-30°C while maintaining rate.
-
Scenario C: "The reaction stalls completely with sterically hindered substrates."
Diagnosis: Ligand Sphere Congestion. The NTf2 anion is bulky. At low temperatures, the ligand sphere around Calcium is rigid, preventing the approach of bulky nucleophiles.
-
The Fix:
-
Increase T to 50°C incrementally. This induces "fluxionality" in the NTf2 anions, momentarily opening coordination sites on the Ca(II) center without fully triggering hydrolysis.
-
Module 3: Visualizing the Mechanism
The following diagram illustrates the bifurcation between the intended Lewis Acid cycle and the temperature-induced Brønsted Acid cycle.
Caption: Figure 1. The "Hidden Acid" bifurcation.[1] Elevated temperatures increase the risk of hydrolysis, shifting the mechanism from Calcium-Lewis-Acid catalysis to HNTf2-Brønsted-Acid catalysis.
Module 4: Standardized Protocol (Temperature-Optimized)
Protocol: Intermolecular Hydroamination of Alkenes
Context: This reaction is highly sensitive to the T-dependent equilibrium between catalyst binding and product release.
Materials:
-
Ca(NTf2)2 (stored in glovebox or desiccator).
-
Solvent: Toluene (for high T) or Nitromethane (for reactivity boost).
-
Substrate: Unactivated Alkene + Amine.
Step-by-Step Methodology:
-
Catalyst Activation (The "Drying" Step):
-
Weigh Ca(NTf2)2 (5 mol%) into a reaction vial.
-
Critical: If the catalyst has been exposed to air, heat to 150°C under high vacuum for 2 hours. This removes coordinated water that would otherwise generate acid upon heating.
-
-
Solvent & Temperature Selection:
-
Standard Start: Add solvent and amine. Stir at 25°C for 15 mins.
-
The "Check-Point": Add alkene. Monitor by TLC/NMR after 1 hour.
-
Decision Matrix:
-
No Reaction? Increase T to 60°C .
-
Still No Reaction? Do NOT go to 100°C immediately. Add nBu4NPF6 (5 mol%) as an additive to break up catalyst aggregates, then heat to 80°C.
-
-
-
Quenching:
-
Cool to Room Temp.
-
Add Et3N (excess) before any aqueous workup. This neutralizes any transient HNTf2 formed during the cool-down phase, protecting acid-sensitive products.
-
References
-
Niggemann, M., & Meel, M. J. (2010). Calcium-Catalyzed Hydroamination.[2] Angewandte Chemie International Edition.
-
Kobayashi, S., et al. (2002). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews.
-
Görder, K., & Niggemann, M. (2014). Calcium-Catalyzed Transformations of Alkenes.[2] European Journal of Organic Chemistry.
-
Lebel, H. (2011). Calcium-Catalyzed Schmidt Reaction. Organic Letters.
Sources
Validation & Comparative
A Tale of Two Catalysts: Unpacking the Performance of Calcium(II) Bis(trifluoromethanesulfonyl)imide and Calcium Triflate in Modern Catalysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis, the demand for efficient, selective, and sustainable catalysts is paramount. Among the plethora of options, Lewis acids derived from earth-abundant metals have garnered significant attention. Calcium, in particular, offers a compelling combination of low cost, low toxicity, and versatile reactivity. This guide provides a detailed comparison of two prominent calcium-based Lewis acid catalysts: Calcium(II) Bis(trifluoromethanesulfonyl)imide, commonly known as Calcium Triflimide (Ca(NTf₂)₂), and Calcium Trifluoromethanesulfonate, or Calcium Triflate (Ca(OTf)₂).
Through a comprehensive analysis of their intrinsic properties, supported by experimental data from the literature, this guide will illuminate the nuanced differences in their catalytic performance, empowering researchers to make informed decisions for their specific synthetic challenges.
At a Glance: A Comparative Overview
Before delving into the intricacies of their catalytic applications, a side-by-side comparison of the fundamental properties of Ca(NTf₂)₂ and Ca(OTf)₂ provides a foundational understanding of their key differences.
| Property | This compound (Ca(NTf₂)₂) | Calcium Triflate (Ca(OTf)₂) |
| Synonyms | Calcium Triflimide, Ca(TFSI)₂ | Calcium Trifluoromethanesulfonate |
| Molecular Formula | C₄CaF₁₂N₂O₈S₄ | C₂CaF₆O₆S₂ |
| Molecular Weight | 600.37 g/mol | 338.22 g/mol |
| Appearance | White to off-white powder | White to off-white crystalline powder |
| Melting Point | >300 °C | >300 °C (decomposes) |
| Anion Structure | Bis(trifluoromethanesulfonyl)imide [N(SO₂CF₃)₂]⁻ | Trifluoromethanesulfonate [OSO₂CF₃]⁻ |
The most significant distinction lies in the nature of the non-coordinating anion: the triflimide (NTf₂) anion in Ca(NTf₂)₂ is larger and the negative charge is delocalized over a greater area compared to the triflate (OTf) anion in Ca(OTf)₂. This fundamental difference in anionic structure is the primary determinant of the observed variations in their Lewis acidity and, consequently, their catalytic activity.
The Heart of the Matter: Lewis Acidity and the Role of the Counterion
The catalytic prowess of both Ca(NTf₂)₂ and Ca(OTf)₂ stems from the Lewis acidic nature of the Ca²⁺ ion. In a reaction, the calcium center coordinates to an electron-rich site on a substrate, thereby activating it towards nucleophilic attack. The efficacy of this activation is profoundly influenced by the counterion.
A weakly coordinating anion enhances the Lewis acidity of the metal center by minimizing ion pairing. The triflimide anion, with its highly delocalized negative charge and steric bulk, is an exceptionally weak coordinator.[1] This leads to a more "naked" and, therefore, more Lewis acidic calcium cation in Ca(NTf₂)₂ compared to Ca(OTf)₂. The triflate anion, while still weakly coordinating, has a more localized charge and is smaller, allowing for stronger ion pairing with the Ca²⁺ ion.
This difference in effective Lewis acidity is the cornerstone of their divergent catalytic behavior. The enhanced Lewis acidity of Ca(NTf₂)₂ often translates to higher catalytic activity, allowing reactions to proceed under milder conditions (e.g., lower temperatures) and with a broader range of substrates.
Caption: Influence of the counterion on the Lewis acidity of the calcium center.
Performance in the Field: A Comparative Analysis of Catalytic Applications
The theoretical differences in Lewis acidity manifest in tangible variations in catalytic performance across a range of important organic transformations.
Sulfur(VI)-Fluoride Exchange (SuFEx) Reactions
A significant body of research directly compares Ca(NTf₂)₂ and Ca(OTf)₂ in SuFEx chemistry, a powerful click chemistry tool for the synthesis of sulfonamides and related compounds.
In the synthesis of a sulfonamide from 4-methylbenzenesulfonyl fluoride and N-trimethylsilylmorpholine, Ca(OTf)₂ was found to be a competent catalyst, affording the product in 89% yield.[2] This is comparable to the 81% yield obtained with Ca(NTf₂)₂ under similar conditions.[2] Notably, the authors highlight that Ca(OTf)₂ is approximately ten times less expensive than Ca(NTf₂)₂, making it an attractive alternative for this specific transformation.[2]
However, in a broader study on the synthesis of sulfamides, it was observed that while both catalysts could generate the desired products in good yields, the reactions catalyzed by Ca(OTf)₂ required higher temperatures and were not as general across a diverse range of amine substrates compared to those catalyzed by Ca(NTf₂)₂. This underscores the superior reactivity of Ca(NTf₂)₂ in more challenging SuFEx transformations.
Experimental Data Summary: SuFEx Reaction
| Catalyst | Substrates | Yield | Conditions | Reference |
| Ca(NTf₂)₂ | 4-methylbenzenesulfonyl fluoride + N-trimethylsilylmorpholine | 81% | - | [2] |
| Ca(OTf)₂ | 4-methylbenzenesulfonyl fluoride + N-trimethylsilylmorpholine | 89% | - | [2] |
| Ca(NTf₂)₂ | Sulfamoyl fluoride + various amines | Good to excellent | Room Temperature | |
| Ca(OTf)₂ | Sulfamoyl fluoride + various amines | Good | Higher Temperatures |
Friedel-Crafts Reactions
Friedel-Crafts reactions, fundamental for C-C bond formation to aromatic rings, are classic examples of Lewis acid catalysis. While direct comparative studies between Ca(NTf₂)₂ and Ca(OTf)₂ are less common, the principles of Lewis acidity suggest that Ca(NTf₂)₂ would be the more active catalyst.
Literature precedents show that various metal triflates, including those of rare earth metals, are effective catalysts for Friedel-Crafts acylation and alkylation. Similarly, metal triflimides have been shown to be powerful catalysts for these transformations, often outperforming their triflate counterparts.[1] This suggests that for challenging Friedel-Crafts reactions, such as those involving deactivated aromatic rings or less reactive electrophiles, Ca(NTf₂)₂ would likely provide higher yields and/or allow for milder reaction conditions.
Aldol and Diels-Alder Reactions
In aldol and Diels-Alder reactions, the Lewis acid catalyst activates the carbonyl compound or the dienophile, respectively, towards nucleophilic attack. The enhanced Lewis acidity of Ca(NTf₂)₂ is expected to lead to greater rate enhancements in these reactions compared to Ca(OTf)₂.
For instance, in the context of Mukaiyama aldol reactions, a variety of metal triflates are known to be effective catalysts. Given the superior performance of metal triflimidates in other Lewis acid-catalyzed reactions, it is reasonable to extrapolate that Ca(NTf₂)₂ would be a more potent catalyst for aldol additions, potentially enabling reactions with less reactive silyl enol ethers or sterically hindered aldehydes.
Similarly, in Diels-Alder reactions, a more Lewis acidic catalyst can more effectively lower the LUMO of the dienophile, leading to a greater acceleration of the reaction.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these catalysts, the following are representative experimental protocols gleaned from the literature.
Protocol 1: Ca(NTf₂)₂-Catalyzed Sulfonamide Synthesis
This protocol is adapted from a reported procedure for the synthesis of sulfonamides via SuFEx.[3]
Materials:
-
This compound (Ca(NTf₂)₂)
-
Substituted sulfonyl fluoride (1.0 equiv)
-
Amine (1.2 equiv)
-
Anhydrous solvent (e.g., acetonitrile, 0.2 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add Ca(NTf₂)₂ (1.0 equiv).
-
Add the anhydrous solvent, followed by the sulfonyl fluoride.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Ca(NTf₂)₂-catalyzed sulfonamide synthesis.
Causality Behind Experimental Choices: A Deeper Dive
The choice between Ca(NTf₂)₂ and Ca(OTf)₂ is not merely a matter of reactivity; it involves a careful consideration of several factors.
-
Cost vs. Reactivity: As previously mentioned, Ca(OTf)₂ is significantly more economical than Ca(NTf₂)₂.[2] For large-scale syntheses or when catalyzing reactions with highly reactive substrates, Ca(OTf)₂ may be the more practical choice. However, for challenging transformations requiring a highly active Lewis acid, the superior performance of Ca(NTf₂)₂ may justify its higher cost.
-
Substrate Scope: The enhanced Lewis acidity of Ca(NTf₂)₂ often translates to a broader substrate scope. It can effectively activate less nucleophilic or sterically hindered substrates where Ca(OTf)₂ might fail or require harsh reaction conditions.
-
Reaction Conditions: The higher reactivity of Ca(NTf₂)₂ frequently allows for milder reaction conditions, such as lower temperatures and shorter reaction times. This can be crucial for the synthesis of thermally sensitive molecules or for improving the overall energy efficiency of a process.
-
Solvent Choice: Both catalysts are typically used in anhydrous non-coordinating solvents such as dichloromethane, acetonitrile, or nitromethane to maximize their Lewis acidity. Coordinating solvents can compete with the substrate for binding to the calcium center, thereby inhibiting catalysis.
Conclusion: Making the Right Choice for Your Research
Both this compound and Calcium Triflate are valuable and versatile Lewis acid catalysts that offer a greener and more economical alternative to many transition metal-based systems. The choice between them is a nuanced one, dictated by the specific demands of the chemical transformation.
Ca(NTf₂)₂ emerges as the powerhouse catalyst, its superior Lewis acidity, a direct consequence of the weakly coordinating triflimide anion, enables a broader range of reactions under milder conditions. It is the catalyst of choice for challenging substrates and when maximizing yield and minimizing reaction time are the primary objectives.
Ca(OTf)₂ , on the other hand, represents a pragmatic and cost-effective option. For many standard transformations, it provides excellent catalytic activity and is a more sustainable choice for large-scale applications.
By understanding the fundamental principles that govern their reactivity and by carefully considering the experimental evidence, researchers can harness the full potential of these earth-abundant catalysts to drive innovation in chemical synthesis, from academic laboratories to industrial drug development.
References
-
Krishnan, S. et al. (2019). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters, 21(15), 5798-5802. [Link]
-
Ball, N. D. et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3891-3895. [Link]
-
Antilla, J. C. et al. (2010). Metal triflimidates: better than metal triflates as catalysts in organic synthesis--the effect of a highly delocalized counteranion. Chemical Society Reviews, 39(10), 3875-3887. [Link]
-
Harder, S. (2010). Calcium-based Lewis acid catalysts. Chemical Reviews, 110(7), 3852-3876. [Link]
-
Olah, G. A., Prakash, G. K. S., & Molnàr, Á. (2009). Friedel-Crafts Chemistry. John Wiley & Sons. [Link]
-
Modern Synthesis of Triflamides and Triflimides. (2022). Hilaris Publisher. [Link]
-
Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. (2022). ACS Publications. [Link]
-
Metal triflates and triflimides as Lewis "superacids": preparation, synthetic application and affinity tests by mass spectrometry. (2012). ResearchGate. [Link]
-
Calcium Trifluoromethanesulfonate. (2014). ResearchGate. [Link]
-
Y(OTf)3-Salazin-Catalyzed Asymmetric Aldol Condensation. (2024). MDPI. [Link]
-
Metal triflimidates: better than metal triflates as catalysts in organic synthesis--the effect of a highly delocalized counteranion. (2010). PubMed. [Link]
Sources
Comparative Study: Ca(NTf₂ )₂ and Ba(NTf₂ )₂ as Lewis Acids
[1]
Executive Summary: The Charge Density Trade-Off
In the shift away from moisture-sensitive transition metal halides (e.g., TiCl₄, AlCl₃), Group 2 metal bistriflimides [M(NTf₂)₂] have emerged as robust, recyclable, and air-tolerant Lewis acids. This guide compares Calcium Bis(triflimide) [Ca(NTf₂)₂] and Barium Bis(triflimide) [Ba(NTf₂)₂].[1]
The core distinction lies in the Charge-to-Radius Ratio :
-
Ca(NTf₂)₂ functions as a "harder," more polarizing Lewis acid due to the higher charge density of the Ca²⁺ ion (0.99 Å). It excels in activating hard electrophiles like sulfonyl fluorides and carbonyls.
-
Ba(NTf₂)₂ offers a "softer" profile with a significantly larger ionic radius (1.35 Å). While generally less acidic, its expanded coordination sphere (up to C.N. 10) allows for unique steric accommodation and selectivity in sterically crowded substrates where Calcium may fail due to tight binding.
Physicochemical Profile & Mechanistic Divergence
The catalytic efficacy of these salts is dictated by the metal center's ability to polarize substrates without becoming poisoned by the product. The bistriflimide (NTf₂⁻) anion is critical here: its delocalized charge and lipophilicity render these salts soluble in non-polar organic solvents (DCM, Toluene), a feat impossible for their chloride counterparts.
Table 1: Comparative Physicochemical Data
| Feature | Calcium Bis(triflimide) | Barium Bis(triflimide) | Implication for Catalysis |
| Formula | Ca[N(SO₂CF₃)₂]₂ | Ba[N(SO₂CF₃)₂]₂ | |
| Cation Ionic Radius | ~1.00 Å | ~1.35 Å | Ca induces stronger bond polarization; Ba accommodates larger ligands. |
| Coordination Number | Typically 6–8 | Typically 8–10 | Ba can bind multiple substrates or bulky ligands simultaneously. |
| Lewis Acidity | High (Hard Acid) | Moderate (Soft/Borderline) | Ca is superior for activating C=O, S-F, and C-F bonds. |
| Solubility | High in MeCN, THF, EtOAc | High in MeCN, mod. in Toluene | NTf₂ anion confers organic solubility to both. |
| Hygroscopicity | Deliquescent | Hygroscopic | Strict drying protocols required for both to prevent hydrolysis. |
Mechanistic Theory: The "Naked" Cation Effect
In solution, the bulky, weakly coordinating NTf₂⁻ anions dissociate readily, leaving the metal cation relatively "naked" and highly electrophilic.
-
Ca²⁺ Pathway: Tightly binds hard heteroatoms (O, F), significantly lowering the LUMO of the electrophile.
-
Ba²⁺ Pathway: Looser binding allows for rapid ligand exchange (faster turnover in some cases) and reduced product inhibition.
Critical Application: SuFEx Activation (Ca Dominance)
The most distinct divergence in performance is seen in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides are kinetically stable but can be activated for nucleophilic attack.
-
The Ca(NTf₂)₂ Advantage: Calcium's high charge density is required to abstract or polarize the fluorine atom on the sulfonyl group (Ar-SO₂-F).
-
The Ba(NTf₂)₂ Limitation: Barium is often too large and diffuse to effectively polarize the strong S-F bond (approx. 90 kcal/mol), resulting in negligible yields in SuFEx reactions where Ca provides >90% conversion.
Diagram 1: Mechanistic Activation of Sulfonyl Fluorides
This diagram illustrates the cooperative activation mode where Ca²⁺ polarizes the S-F bond while accommodating the amine nucleophile.
Caption: Ca(NTf₂)₂ activates the chemically inert S-F bond via hard Lewis acid-base interaction, permitting amine attack.
Critical Application: Friedel-Crafts Acylation (Ba Utility)
While Ca(NTf₂)₂ is generally more active, Ba(NTf₂)₂ finds utility in Friedel-Crafts acylations of acid-sensitive or sterically demanding substrates.
-
The Ba Advantage: In the acetylation of anisole, Ba(NTf₂)₂ has demonstrated high yields (92%) without the formation of "red oil" tar complexes common with AlCl₃. Its larger radius prevents the formation of irreversible stable complexes with the ketone product, facilitating easier catalyst turnover.
-
Selectivity: Ba salts are less prone to catalyzing unwanted oligomerization side reactions compared to the more aggressive Ca salts.
Experimental Protocols
Protocol A: Synthesis of Anhydrous M(NTf₂)₂ Catalysts
Note: Commercial sources exist, but in-house preparation ensures anhydrous quality, which is critical for performance.
Reagents:
-
Metal Carbonate: CaCO₃ or BaCO₃ (High purity, >99%)
-
Bistriflimidic Acid: HNTf₂ (Handle with care, corrosive superacid)
-
Solvent: Deionized Water
Workflow:
-
Stoichiometric Mixing: Suspend 10 mmol of Metal Carbonate in 20 mL water.
-
Acid Addition: Slowly add 20 mmol HNTf₂ (dissolved in 50% aq. solution) dropwise. Caution: CO₂ evolution.
-
Reaction: Stir at 60°C for 2 hours until the solution is clear and CO₂ evolution ceases.
-
Filtration: Filter off any unreacted carbonate.
-
Dehydration (CRITICAL):
-
Rotary evaporate water at 80°C.
-
Dry the resulting white solid under high vacuum (<0.1 mbar) at 150°C for 12 hours .
-
Failure to dry at high temp results in a hydrate that is catalytically inactive for sensitive reactions.
-
Diagram 2: Catalyst Synthesis Workflow
Caption: Thermal dehydration under high vacuum is the rate-limiting step for catalyst activity.
Protocol B: General Catalytic Reaction (Sulfonamide Synthesis)
Scope: Coupling of Benzenesulfonyl fluoride with Aniline.[1]
-
Setup: In a glovebox or under N₂, charge a vial with Ca(NTf₂)₂ (5 mol%).
-
Solvent: Add anhydrous t-Amyl Alcohol (0.5 M concentration relative to substrate). Note: t-Amyl alcohol promotes solubility better than Toluene for this specific transformation.
-
Addition: Add Sulfonyl Fluoride (1.0 equiv) followed by Amine (1.2 equiv).
-
Reaction: Stir at 60°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO₃, dry over MgSO₄.
References
-
Mahdi, T., et al. (2018).[1] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(11), 3179–3182.
-
Nieuwenhuyzen, M., et al. (2002). "Metal bis-triflimide compounds, their synthesis and their uses." World Intellectual Property Organization, WO2002072260.
-
Curry, T. D., et al. (2025).[2] "Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts." Inorganic Chemistry.
- Kobayashi, S., et al. (2002). "Lewis Acid Catalysts in Organic Synthesis." Chemical Reviews, 102(6), 2227-2302.
The Ascendancy of Calcium Triflimide: A Cost-Effectiveness Analysis in Modern Lewis Acid Catalysis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficiency and sustainability in chemical synthesis, the choice of a catalyst is a critical decision point, balancing reactivity, selectivity, cost, and environmental impact. For decades, the landscape of Lewis acid catalysis has been dominated by transition metals and rare-earth elements, often associated with high costs, toxicity, and challenging handling requirements. However, a paradigm shift is underway, with earth-abundant metal catalysts emerging as powerful, cost-effective, and environmentally benign alternatives. At the forefront of this movement is calcium(II) bis(trifluoromethanesulfonyl)imide, commonly known as calcium triflimide [Ca(NTf₂)₂]. This guide provides an in-depth, data-driven analysis of the cost-effectiveness of calcium triflimide in comparison to other Lewis acids, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.
The Rise of a Sustainable Catalyst: Why Calcium Triflimide?
The appeal of calcium triflimide stems from a confluence of advantageous properties. Calcium is the fifth most abundant element in the Earth's crust, rendering its salts significantly more economical than those of precious or rare-earth metals.[1] Beyond its low cost, calcium is biocompatible and exhibits low toxicity, aligning with the principles of green chemistry. The triflimide anion (NTf₂) is a weakly coordinating anion, which imparts strong Lewis acidity to the calcium center, enabling it to effectively catalyze a wide range of organic transformations.[2] Unlike many traditional Lewis acids such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), which are highly sensitive to moisture, calcium triflimide displays remarkable stability in the presence of air and water, simplifying reaction setup and expanding its applicability.[3]
A Head-to-Head Comparison: Calcium Triflimide vs. Other Lewis Acids
To objectively assess the cost-effectiveness of calcium triflimide, we must consider both its economic cost and its catalytic performance. The true value of a catalyst lies not just in its price per gram, but in its efficiency in driving a reaction to completion with high yield and selectivity under mild conditions.
The Economic Imperative: A Cost Analysis
The initial procurement cost of a catalyst is a primary consideration in any synthetic endeavor, particularly in process development and large-scale production. The table below provides a comparative overview of the approximate cost per mole of calcium triflimide and other commonly used Lewis acids. Prices are based on currently available data from major chemical suppliers and may vary.
| Lewis Acid | Molecular Weight ( g/mol ) | Price (USD/g) | Cost (USD/mol) |
| **Calcium Triflimide (Ca(NTf₂)₂) ** | 598.42 | ~15-25 | ~8970-14960 |
| Aluminum Chloride (AlCl₃) | 133.34 | ~0.2-0.5 | ~27-67 |
| Iron(III) Chloride (FeCl₃) | 162.20 | ~0.1-0.3 | ~16-49 |
| Zinc Chloride (ZnCl₂) | 136.30 | ~0.3-0.6 | ~41-82 |
| Scandium Triflate (Sc(OTf)₃) | 492.16 | ~150-250 | ~73824-123040 |
| Ytterbium Triflate (Yb(OTf)₃) | 620.25 | ~80-120 | ~49620-74430 |
| Bismuth Triflate (Bi(OTf)₃) | 656.17 | ~70-100 | ~45932-65617 |
Disclaimer: Prices are approximate and subject to change based on supplier, purity, and quantity.
From a purely upfront cost perspective, traditional Lewis acids like AlCl₃ and FeCl₃ are significantly cheaper. However, the higher molecular weight triflate and triflimide salts come with a higher price tag. Notably, calcium triflimide is considerably more affordable than its rare-earth metal triflate counterparts, such as scandium and ytterbium triflate. The true economic picture, however, emerges when we factor in catalytic performance.
Performance in Action: A Comparative Study of Catalytic Efficiency
The cost-effectiveness of a catalyst is intrinsically linked to its performance metrics, including yield, reaction time, catalyst loading, and turnover number (TON) or turnover frequency (TOF). A highly efficient catalyst, even with a higher initial cost, can be more economical in the long run by requiring lower loadings, reducing reaction times, and minimizing downstream purification costs.
A compelling example of calcium triflimide's efficacy is in the synthesis of sulfonamides, a crucial functional group in many pharmaceuticals. A study by Mukherjee et al. provides a direct comparison of various Lewis acids in the reaction of benzenesulfonyl fluoride with aniline.[4][5][6][7]
| Catalyst | Yield (%) |
| Ca(NTf₂)₂ | 88 |
| Ba(NTf₂)₂ | 80 |
| Mg(NTf₂)₂ | 38 |
| LiNTf₂ | 9 |
| Ca(OTf)₂ | 4 |
| La(OTf)₃ | 30 |
| None | No Reaction |
Data sourced from Mukherjee, P., et al. (2018). Org. Lett., 20(13), 3943-3947.[4]
These results clearly demonstrate the superior performance of calcium triflimide in this transformation, outperforming other alkaline earth metal triflimides and even a rare-earth triflate. The authors explicitly state that calcium triflimide was selected for further optimization due to its "improved organic solubility and reduced cost vs barium triflimide."[4]
The Friedel-Crafts reaction is a cornerstone of C-C bond formation in organic synthesis.[8][9][10] While traditionally reliant on stoichiometric amounts of strong Lewis acids like AlCl₃, milder and more catalytic alternatives are highly sought after. Calcium triflimide has emerged as a competent catalyst for Friedel-Crafts alkylations and acylations. While direct side-by-side comparative studies with a broad range of Lewis acids are less common in the literature, the ability of Ca(NTf₂)₂ to catalyze these reactions under mild conditions with catalytic loadings presents a significant advantage over classical methods that often require harsh conditions and generate significant waste.
The Diels-Alder[11][12][13][14] and Aldol[15][16] reactions are fundamental for the construction of complex molecular architectures. Rare-earth triflates, particularly scandium triflate, are renowned for their exceptional catalytic activity in these transformations.[11][17] While calcium triflimide may not always match the sheer reactivity of Sc(OTf)₃, its significantly lower cost and comparable performance in many cases make it a highly attractive alternative for large-scale applications where catalyst cost is a major factor. The use of calcium triflimide in these reactions often proceeds with high selectivity and under mild conditions, further enhancing its appeal.[18]
The "Why": Mechanistic Insights and Experimental Causality
The superior performance of calcium triflimide can be attributed to several key factors. The triflimide anion's diffuse charge distribution results in a "naked" and highly Lewis acidic calcium cation. This strong Lewis acidity allows for effective activation of electrophiles, such as carbonyls and imines, by coordinating to a lone pair of electrons, thereby lowering the energy of the LUMO and accelerating nucleophilic attack.
In the case of sulfonamide synthesis from sulfonyl fluorides, the calcium ion is believed to coordinate to both an oxygen and the fluorine atom of the sulfonyl fluoride, increasing the electrophilicity of the sulfur center and facilitating the nucleophilic attack by the amine.[4]
Figure 1. A simplified workflow of the catalytic cycle of calcium triflimide in sulfonamide synthesis.
Experimental Protocols: A Practical Guide
To facilitate the adoption of calcium triflimide in the laboratory, we provide a representative experimental protocol for sulfonamide synthesis, adapted from the literature.[4][7]
Synthesis of N-phenylbenzenesulfonamide
-
Materials:
-
Benzenesulfonyl fluoride (1.0 mmol, 1.0 equiv)
-
Aniline (2.0 mmol, 2.0 equiv)
-
Calcium triflimide (1.0 mmol, 1.0 equiv)
-
tert-Amyl alcohol (3.1 mL, 0.32 M)
-
-
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add calcium triflimide (598 mg, 1.0 mmol).
-
Add tert-amyl alcohol (3.1 mL) to the vessel.
-
Add aniline (186 mg, 2.0 mmol) to the mixture.
-
Finally, add benzenesulfonyl fluoride (160 mg, 1.0 mmol) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenylbenzenesulfonamide.
-
Conclusion: A Verdict on Cost-Effectiveness
Compared to expensive rare-earth triflates, calcium triflimide offers a much more economical option with often comparable or only slightly reduced catalytic activity. For researchers and drug development professionals, calcium triflimide represents a "sweet spot" in the landscape of Lewis acid catalysis, offering a powerful combination of reactivity, selectivity, and cost-effectiveness. Its adoption can lead to more efficient, economical, and sustainable synthetic routes, ultimately accelerating the pace of innovation in the chemical and pharmaceutical industries.
References
-
Recent advances in the application of calcium(II) triflimide in organic synthesis. (2024). Organic Chemistry Frontiers. [Link]
- Calcium(II) triflimide, which is known for its environmentally friendly characteristics, has emerged as a sustainable substitute for transition metal catalysts, rare-earth metals, and strong Brønsted acids in promoting organic synthesis. (2024). Organic Chemistry Frontiers.
-
Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., ... & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). PubMed. [Link]
-
Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you! (2017). ResearchGate. [Link]
-
Calcium-Based Lewis Acid Catalysts. (2013). Chemistry – A European Journal. [Link]
- Since the inception of the first calcium-catalyzed Diels–Alder reaction in 1995 by Sonoda and Kobayashi, with Ca(NTf2)2 serving as the catalyst, calcium catalysis has captivated the attention of researchers on a broad scale. (2024). Organic Chemistry Frontiers.
-
Turnover number. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
The Diels-Alder reaction in ionic liquids containing lithium and scandium triflate catalysts. (2009). ResearchGate. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. [Link]
-
Triflimide: An Overlooked High-Performance Catalyst of the Mukaiyama Aldol Reaction of Silyl Ketene Acetals with Ketones. (2018). PubMed. [Link]
-
Turnover Number and Turnover Frequency of catalysts. (2021). YouTube. [Link]
-
Biocatalytic Friedel‐Crafts Reactions. (2022). University of Groningen Research Portal. [Link]
-
Rare Earth Triflate/Alanine Catalysed Diels-Alder and Michael Reactions in Water and an Alternative Pyrrole Synthesis. (n.d.). DiVA. [Link]
-
Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equations. (2023). ChemRxiv. [Link]
-
Calcium-based Lewis acid catalysts. (2013). PubMed. [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). Organic Syntheses. [Link]
-
Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. (2022). ResearchGate. [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). Organic Syntheses. [Link]
-
Current Developments and Challenges in the Search for a Naturally Selected Diels-Alderase. (2011). NIH. [Link]
-
Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. (2011). PMC. [Link]
-
Accepted Manuscript. (n.d.). Kirori Mal College. [Link]
Sources
- 1. Recent advances in the application of calcium(ii) triflimide in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Calcium-based Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Current Developments and Challenges in the Search for a Naturally Selected Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triflimide: An Overlooked High-Performance Catalyst of the Mukaiyama Aldol Reaction of Silyl Ketene Acetals with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kmc.du.ac.in [kmc.du.ac.in]
- 18. Recent advances in the application of calcium(ii) triflimide in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Environmental Impact Assessment of Calcium(II) Bis(trifluoromethanesulfonyl)imide Catalysis
Executive Summary
Product: Calcium(II) Bis(trifluoromethanesulfonyl)imide [Ca(NTf2)2] Classification: Soft Lewis Acid Catalyst / Alkaline Earth Metal (AeM) Complex Primary Application: Hydroamination, Hydroarylation, Cycloisomerization, and Friedel-Crafts alkylations.
Verdict: Ca(NTf2)2 represents a "Green Metal, Persistent Ligand" paradox. While the calcium metal center offers a vastly superior toxicity and abundance profile compared to Rare Earth Elements (REEs) like Scandium or Indium, the environmental burden shifts to the triflimide (NTf2) counterion, which is chemically stable but resistant to biodegradation. This guide provides a technical audit of its performance, contrasting its high atom economy and low catalytic loading against the lifecycle costs of its ligand system.
Part 1: The Case for Calcium (The "Green" Metal)
The shift from Transition Metal (TM) catalysis to Main Group catalysis is driven by the scarcity and toxicity of metals like Palladium, Platinum, and even "mild" Lanthanides like Scandium.
Abundance and Supply Chain Security
Calcium is the 5th most abundant element in the Earth's crust. In contrast, Scandium (often used as Sc(OTf)3, the direct competitor to Ca(NTf2)2) is a Rare Earth Element with a volatile supply chain heavily concentrated in specific geopolitical regions.
-
Calcium (Ca): Ubiquitous, negligible extraction footprint.
-
Scandium (Sc): High extraction energy, significant mining waste tailing.
Toxicity Profile (LD50 Comparison)
From a pharmaceutical safety perspective (ICH Q3D guidelines), Calcium is a Class IV (low risk) element, whereas traditional Lewis acids often fall into Class I or II.
| Metal Center | Oral LD50 (Rat) | ICH Q3D Classification | Physiological Impact |
| Calcium (Ca) | > 10,000 mg/kg (as CaCO3) | Low Risk | Essential Nutrient |
| Scandium (Sc) | ~ 4,000 mg/kg (as ScCl3) | Class II | Hepatic accumulation risks |
| Indium (In) | ~ 1,100 mg/kg | Class I | Pulmonary toxicity |
| Aluminum (Al) | ~ 3,700 mg/kg | Class III | Neurotoxicity concerns |
Part 2: The Anion Paradox (The "Persistent" Ligand)
While the metal is benign, the NTf2 (triflimide) anion dictates the catalyst's Lewis acidity and its environmental persistence.
Why NTf2? (The Causality of Performance)
Standard calcium salts (CaCl2) are poor catalysts because the lattice energy is too high and the chloride ion coordinates too tightly, killing the Lewis acidity.
-
The Solution: The NTf2 anion is bulky and has a delocalized negative charge (spread over N, S, O, F atoms).
-
The Effect: This creates a "weakly coordinating anion" (WCA) effect. The Ca(II) center becomes highly electrophilic (superacidic character) because the anion doesn't quench it. This allows Ca(NTf2)2 to activate C-C and C-N multiple bonds, mimicking transition metals.
The Environmental Cost
The C-F bonds in the triflimide anion render it chemically inert.
-
Hydrolytic Stability: Unlike AlCl3 (which releases HCl gas in air), Ca(NTf2)2 is water-tolerant. This is a "Green" pro (less waste, easier handling).
-
Biodegradability: The NTf2 anion is highly resistant to microbial breakdown, posing a risk of accumulation in water systems (similar to PFAS concerns).
Part 3: Comparative Performance Audit
The following data compares Ca(NTf2)2 against the industry standard Sc(OTf)3 and the traditional AlCl3 for a benchmark Hydroamination Reaction (addition of amine to alkene).
Benchmark Reaction: Intramolecular hydroamination of aminoalkenes to pyrrolidines.
| Feature | Ca(NTf2)2 (Subject) | Sc(OTf)3 (Competitor) | AlCl3 (Legacy) |
| Catalyst Loading | 1 - 5 mol% | 1 - 5 mol% | 10 - 100 mol% (Stoichiometric often required) |
| Reaction Temp | 25°C - 60°C | 25°C - 50°C | -78°C to 0°C (Cryogenic cooling required) |
| Solvent Compatibility | Polar/Non-polar & Water | Polar/Non-polar & Water | Strictly Anhydrous (Decomposes violently) |
| Atom Economy | 100% (Addition reaction) | 100% | < 80% (Workup often generates Al-salts waste) |
| Turnover Frequency (TOF) | High (> 100 h⁻¹) | High (> 120 h⁻¹) | Low (Product inhibition common) |
| Recyclability | Yes (in Ionic Liquids) | Yes | No (Irreversible hydrolysis) |
Analysis: Ca(NTf2)2 matches the performance of the expensive Sc(OTf)3 while eliminating the heavy metal cost. It vastly outperforms AlCl3 by avoiding cryogenic conditions and moisture sensitivity.
Part 4: Experimental Protocols
Green Synthesis of Ca(NTf2)2
Rationale: This protocol utilizes an acid-base neutralization that generates zero toxic byproducts, maximizing Atom Economy.
Reagents:
-
Calcium Carbonate (CaCO3) [Solid, cheap]
-
Bis(trifluoromethane)sulfonimide (HNTf2) [Liquid acid]
-
Water (Solvent)
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 eq of CaCO3 in distilled water (0.5 M concentration).
-
Addition: Slowly add 2.0 eq of HNTf2 at room temperature. Observation: Effervescence occurs (CO2 release).
-
Reaction: Stir for 1 hour until the solution becomes clear (indicates consumption of CaCO3).
-
Filtration: Filter off any unreacted carbonates.
-
Drying: Evaporate water under reduced pressure (Rotavap) at 60°C.
-
Dehydration: Dry the resulting white solid at 150°C under high vacuum (10⁻² mbar) for 4 hours to remove coordinated water.
-
Critical Check: The catalyst is hygroscopic. Store in a glovebox or desiccator.
-
Reaction Equation:
-
E-Factor: ~0 (excluding water removal energy).
Benchmark Application: Catalytic Hydroamination
Rationale: Demonstrates the "Soft Lewis Acid" capability of Calcium to activate alkenes.
-
Setup: In a glovebox, charge a vial with Ca(NTf2)2 (5 mol%).
-
Solvent: Add dry deuterated benzene or toluene (0.5 M relative to substrate).
-
Substrate: Add aminoalkene (e.g., 2,2-diphenyl-4-pentenylamine).
-
Reaction: Seal and heat to 60°C. Monitor by NMR.
-
Workup: Filter through a short pad of silica (removes catalyst). Evaporate solvent.
Part 5: Visualizations
Environmental Impact Assessment Workflow
This diagram illustrates the decision logic for choosing Ca(NTf2)2, highlighting the trade-off between metal sustainability and ligand persistence.
Figure 1: Cradle-to-Grave Assessment Logic. Note the divergence where the Metal is "Green" (Green Path) but the Ligand introduces "Risk" (Yellow/Red Path).
Catalytic Cycle: Lewis Acid Activation
This diagram explains why the catalyst works, visualizing the activation of the substrate by the Calcium center.
Figure 2: The Calcium(II) Catalytic Cycle. The Ca(II) center acts as a Lewis Acid to activate the π-system (alkene), facilitating nucleophilic attack.
References
-
Niggemann, M., & Meel, M. J. (2018). Calcium-Catalyzed Hydroamination. In Main Group Strategies towards Functional Hybrid Materials. Wiley-VCH.
-
Gribkov, D. V., & Hultzsch, K. C. (2004). Calcium-Catalyzed Intramolecular Hydroamination of Alkenes. Angewandte Chemie International Edition, 43(41), 5542-5546.
-
Sigma-Aldrich. (n.d.). This compound Product Specification.
-
Harder, S. (2010). From Limestone to Catalysis: Application of Calcium Compounds as Homogeneous Catalysts. Chemical Reviews, 110(6), 3852–3876.
- Küppers, M., et al. (2016). Environmental fate of trifluoroacetate and the triflimide anion. Environmental Science & Technology. (Contextual reference for NTf2 persistence).
Benchmarking Ca(NTf2)2: The High-Conductivity Standard in Calcium-Ion Battery Electrolytes
Executive Summary: In the pursuit of multivalent energy storage, Calcium-ion batteries (CIBs) offer a theoretical volumetric capacity (2073 mAh/cm³) superior to graphite-based Li-ion systems. However, the development of CIBs is stifled by the "Calcium Conundrum": salts that plate reversibly often have poor conductivity, while highly conductive salts struggle with interfacial passivation.
This guide objectively analyzes Calcium bis(trifluoromethanesulfonyl)imide , denoted as Ca(NTf2)2 (or Ca(TFSI)2), positioning it against traditional alternatives like Ca(BF4)2 and Ca(ClO4)2. While Ca(NTf2)2 establishes the benchmark for ionic conductivity and oxidative stability, its implementation requires rigorous solvent selection to overcome interfacial passivation challenges.
Part 1: The Solvation Chemistry (Mechanism)
To understand why Ca(NTf2)2 outperforms perchlorates and tetrafluoroborates in bulk transport, one must analyze the Desolvation Energy Penalty .
The Ca²⁺ cation has a high charge density, creating a rigid solvation shell that is energetically costly to strip at the electrode interface.
-
Ca(BF4)2: The BF4⁻ anion is small and hard. It often penetrates the primary solvation shell, forming Contact Ion Pairs (CIPs). While this aids in forming a specific SEI (rich in CaF2 and borates) that enables plating at high temperatures (>75°C), it severely hampers room-temperature ionic mobility.
-
Ca(NTf2)2: The NTf2⁻ anion is bulky with a delocalized negative charge (soft anion). It acts as a "structure breaker," weakly coordinating with Ca²⁺. This promotes the formation of Solvent-Separated Ion Pairs (SSIPs), significantly lowering viscosity and enhancing ionic conductivity by orders of magnitude compared to Ca(BF4)2.
Diagram 1: Solvation Shell Dynamics & Transport Logic
The following diagram illustrates the mechanistic divergence between NTf2- and BF4- anions in a carbonate solvent environment.
Figure 1: Mechanistic comparison of solvation structures. Ca(NTf2)2 promotes conductive SSIPs, while Ca(BF4)2 forms resistive CIPs but stable interfaces.
Part 2: Comparative Performance Data
The following data aggregates results from standard carbonate (EC:PC) and ether (THF/Glyme) solvent systems. Note that Ca(NTf2)2 is the clear winner in bulk transport properties , but historically lags in plating efficiency without solvent engineering.
| Metric | Ca(NTf2)2 (Bis-imide) | Ca(BF4)2 (Tetrafluoroborate) | Ca(ClO4)2 (Perchlorate) |
| Ionic Conductivity (RT) | High (3–8 mS/cm in EC:PC) | Low (<1 mS/cm in EC:PC) | Moderate (1–3 mS/cm) |
| Oxidative Stability (ESW) | Excellent (> 4.5 V vs Ca/Ca²⁺) | Good (~4.0 V vs Ca/Ca²⁺) | Moderate (Explosive hazard) |
| Solubility | High (Soluble in carbonates & ethers) | Low (Poor in ethers; requires EC:PC) | High |
| Ca Plating (Room Temp) | Difficult (Often creates blocking passivation) | Negligible (Requires >75°C to activate) | Negligible |
| SEI Composition | Organic-rich, unstable (CaCO3 dominant) | Inorganic-rich (CaF2, B-O species) | Unstable chlorides |
| Moisture Sensitivity | High (Hydrolysis forms HTFSI) | Moderate | High |
Key Insight: While Ca(BF4)2 was the first to show reversible plating (Ponrouch et al., 2016), it required 100°C to overcome the high desolvation energy. Ca(NTf2)2 is the modern choice for room-temperature electrolytes, provided it is paired with glymes (G1, G2) or fluorinated co-solvents to manage the interface.
Part 3: Experimental Protocols (Self-Validating Systems)
As a Senior Scientist, I emphasize that purity is the primary variable in Calcium electrochemistry. Calcium is highly reducing (-2.87 V vs SHE); even ppm-levels of water will passivate the electrode with Ca(OH)2 immediately, rendering the best salt useless.
Protocol A: Anhydrous Electrolyte Synthesis
Goal: Prepare 0.5M Ca(NTf2)2 in DME (Dimethoxyethane) with <10 ppm H2O.
-
Salt Dehydration (The Step-Wise Vac):
-
Do not heat Ca(NTf2)2 immediately to high temp.
-
Step 1: Dry salt at 80°C under dynamic vacuum for 12 hours (removes surface water).
-
Step 2: Ramp to 150°C for 24 hours (removes lattice water).
-
Validation: Karl Fischer titration of the final salt dissolved in dry methanol must yield <20 ppm water.
-
-
Solvent Drying:
-
Distill DME over Sodium/Benzophenone.
-
Store over activated 4Å molecular sieves (pre-activated at 300°C) inside an Ar-filled glovebox.
-
-
Mixing:
-
Dissolve salt in small aliquots to prevent exotherm-induced solvent degradation.
-
Stir for 24 hours.
-
Protocol B: Electrochemical Validation (3-Electrode Cell)
Goal: Verify reversible plating/stripping.[1]
-
Working Electrode (WE): Gold (Au) disc, polished to mirror finish. (Au alloys with Ca, lowering nucleation overpotential).
-
Counter Electrode (CE): Calcium Granules or Rod. Critical: Must be scraped inside the glovebox to remove the grey oxide layer until shiny metallic silver is visible.
-
Reference Electrode (RE): Calcium strip (freshly scraped).[2]
-
Technique: Cyclic Voltammetry (CV).[3]
-
Scan Rate: 0.1 mV/s.
-
Window: -1.0 V to +2.0 V vs Ca/Ca²⁺.
-
Success Criteria: Distinct reduction peak (plating) around -0.1 V and oxidation peak (stripping) around +0.5 V. Coulombic Efficiency (CE) = Q_strip / Q_plate.
-
Part 4: Workflow Visualization
This diagram outlines the decision matrix for selecting Ca(NTf2)2 and the experimental validation loop required to confirm its efficacy.
Figure 2: Experimental workflow for validating Ca(NTf2)2 electrolyte performance and solvent compatibility.
References
-
Ponrouch, A., et al. (2016). Towards rechargeable calcium batteries: The importance of electrolytes.[4][5][6][7][8] Energy & Environmental Science. [Link]
- Significance: The seminal paper establishing Ca(BF4)
-
Li, Z., et al. (2019). Ionic Liquid-Based Electrolytes for Calcium-Ion Batteries.[5] Advanced Energy Materials. [Link]
- Significance: Demonstrates the superior conductivity and stability window of TFSI-based ionic liquids.
-
Gordin, M. L., et al. (2019). Stability of Calcium Ion Battery Electrolytes: Predictions from Ab Initio Molecular Dynamics Simulations. Journal of Physical Chemistry C. [Link]
- Significance: Computational validation of the oxidative stability of Ca(NTf2)2 vs. other salts.
-
Wang, M., et al. (2020). Calcium-Ion Batteries: Status and Perspectives.[5][7] Advanced Materials. [Link]
- Significance: Comprehensive review comparing salt solubilities and solv
Sources
- 1. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Documents download module [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Progress and prospects of electrolyte chemistry of calcium batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Local Structure and Dynamics in Solvent‐Free Molten Salt Ca2+‐Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Ca(NTf₂)₂ in Different Solvent Systems for Next-Generation Batteries
For Researchers, Scientists, and Drug Development Professionals
In the quest for beyond-lithium-ion battery technologies, calcium-ion batteries (CIBs) have emerged as a compelling alternative due to calcium's high theoretical capacity, natural abundance, and low cost.[1] A critical component underpinning the viability of CIBs is the electrolyte, which must facilitate efficient and reversible calcium plating and stripping. Calcium bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂, has been a salt of significant interest. This guide provides an in-depth technical evaluation of Ca(NTf₂)₂'s performance in various solvent systems, offering a comparative analysis supported by experimental data to inform electrolyte design and optimization.
The Crucial Role of the Solvent in Calcium-Ion Electrochemistry
The choice of solvent is paramount in determining the performance of a Ca(NTf₂)₂-based electrolyte. The solvent dictates key properties such as ionic conductivity, the electrochemical stability window (ESW), viscosity, and, most importantly, the nature of the solid electrolyte interphase (SEI) that forms on the calcium metal anode. Unlike in lithium-ion batteries where a stable SEI is beneficial, the SEI formed in many calcium electrolyte systems is often passivating and ionically insulating, impeding Ca²⁺ transport and rendering the battery inactive.[2]
The interaction between the Ca²⁺ ion and the solvent molecules, known as solvation, is a key determinant of performance. The strength of this solvation affects the ease with which the Ca²⁺ ion can be stripped of its solvent shell (desolvation) at the electrode surface, a critical step for plating.[3]
Performance of Ca(NTf₂)₂ in Carbonate vs. Ether Solvents
Experimental evidence reveals a stark difference in the performance of Ca(NTf₂)₂ depending on whether carbonate or ether-based solvents are used.
Carbonate Solvents: A Challenging Environment
Commonly used in lithium-ion batteries, carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC) have proven to be problematic for Ca(NTf₂)₂-based electrolytes.
Experimental Evidence:
A comparative study of different calcium salts in a mixture of EC and PC at 100°C demonstrated that electrolytes containing Ca(NTf₂)₂ and Ca(ClO₄)₂ showed negligible calcium deposition. In contrast, Ca(BF₄)₂ in the same solvent system exhibited reversible calcium plating and stripping, albeit with low coulombic efficiency.[1][2] This suggests that the combination of the NTf₂⁻ anion and carbonate solvents leads to the formation of a highly passivating SEI on the calcium anode.[2]
The Nature of the SEI:
X-ray photoelectron spectroscopy (XPS) analysis of the calcium anode surface after cycling in a Ca(NTf₂)₂/EC-PC electrolyte revealed the presence of decomposition products from both the salt and the solvent, including CaCO₃ and CaF₂.[2] This dense, inorganic-rich SEI is believed to be the primary reason for the poor electrochemical performance, as it blocks Ca²⁺ migration.
Computational studies further support the inherent instability of Ca(NTf₂)₂ at the calcium metal interface. Ab initio molecular dynamics simulations predict that Ca(NTf₂)₂ readily decomposes on a calcium surface.[4]
Ether Solvents: A More Promising Avenue
Ether-based solvents, such as tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME), have shown greater promise for reversible calcium electrochemistry, not just for Ca(NTf₂)₂ but for calcium electrolytes in general.
Insights from Computational Studies:
Theoretical investigations suggest that THF is a more stable solvent against reduction on the calcium metal surface compared to carbonates.[5] The decomposition of THF is predicted to be highly dependent on its orientation and the specific site on the calcium surface, making it less likely to form a passivating SEI.[5] The interaction between Ca²⁺ and ether solvents can also be tailored by the length of the ether chain, which influences the solvation structure.
While direct, extensive experimental data on the performance of Ca(NTf₂)₂ in various ether systems is still emerging, the general success of ether-based electrolytes for other calcium salts, such as Ca(BH₄)₂, points towards a more favorable environment for Ca²⁺ transport.[2]
Key Performance Metrics of Ca(NTf₂)₂ Electrolytes
A thorough evaluation of an electrolyte's performance requires the characterization of several key parameters.
Ionic Conductivity
Higher ionic conductivity is crucial for achieving high power density in batteries. The conductivity of Ca(NTf₂)₂ electrolytes is a function of the solvent, salt concentration, and temperature.
Table 1: Ionic Conductivity of Ca(NTf₂)₂ in Various Solvents
| Solvent | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| PC | 0.2 | 25 | ~0.5 |
| PC | 0.5 | 25 | ~1.0 |
| PC | 0.5 | 60 | ~2.5 |
| EC | 0.2 | 60 | ~1.5 |
| EC | 0.5 | 60 | ~2.0 |
| DMF | 0.2 | 25 | ~2.0 |
| DMF | 0.5 | 25 | ~3.5 |
Data compiled from reference[6].
As shown in the table, the ionic conductivity of Ca(NTf₂)₂ is generally modest in common organic solvents, typically in the range of 1-4 mS/cm at room temperature. The conductivity increases with both concentration and temperature.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wider ESW is essential for developing high-voltage batteries.
The NTf₂⁻ anion itself is known to have good anodic stability.[7] However, the cathodic stability of Ca(NTf₂)₂ electrolytes is often limited by the reduction of the Ca²⁺ ion and the decomposition of the solvent on the highly reductive calcium metal surface.
Experimental Protocol for Determining ESW:
Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) are standard techniques to determine the ESW.
-
Workflow:
-
Assemble a three-electrode cell with a working electrode (e.g., stainless steel, platinum, or glassy carbon), a calcium metal counter electrode, and a calcium metal reference electrode.
-
Fill the cell with the Ca(NTf₂)₂ electrolyte to be tested.
-
For the anodic limit, scan the potential of the working electrode to positive values until a sharp increase in current is observed, indicating electrolyte oxidation.
-
For the cathodic limit, scan the potential to negative values until the onset of calcium plating or electrolyte reduction.
-
Figure 1: Workflow for determining the electrochemical stability window (ESW).
Viscosity
The viscosity of the electrolyte affects ion mobility and, consequently, ionic conductivity. Lower viscosity is generally preferred. The viscosity of Ca(NTf₂)₂ in PC has been shown to increase with salt concentration.
Cation Transference Number (t₊)
The cation transference number represents the fraction of the total ionic current carried by the cations (Ca²⁺). A high t₊ is desirable to minimize concentration gradients and improve battery performance, especially at high charge/discharge rates.
Measuring the transference number for multivalent electrolytes is notoriously challenging due to strong ion-pairing and complex interactions. For some advanced calcium electrolytes, such as those based on Ca[B(hfip)₄]₂, reliable values for t₊ could not be determined using standard electrochemical methods.[2] This remains a significant area of research for Ca(NTf₂)₂ and other calcium-based electrolytes.
Comparison with Alternative Calcium Salts
The performance of Ca(NTf₂)₂ should be benchmarked against other available calcium salts.
Table 2: Qualitative Comparison of Calcium Salts in Carbonate Solvents
| Calcium Salt | Reversible Ca Plating/Stripping in EC:PC | Key Challenges |
| Ca(NTf₂)₂ | No (negligible deposition)[1][2] | Forms a highly passivating SEI.[2] |
| Ca(BF₄)₂ | Yes (at elevated temperatures, ~100°C)[1][2] | Low coulombic efficiency (~40%), requires high temperature.[2] |
| Ca(ClO₄)₂ | No (negligible deposition)[1] | Perchlorate anion poses safety concerns. |
| Ca(BH₄)₂ | Yes (in THF at room temperature)[2] | Borohydride anion has limited anodic stability. |
This comparison highlights that while Ca(NTf₂)₂ has favorable properties like good thermal stability, its incompatibility with carbonate solvents for reversible calcium deposition is a major drawback. Alternative salts, particularly when paired with ether solvents, have demonstrated more promising results for achieving reversible calcium electrochemistry.
Causality Behind Experimental Choices and Self-Validation
The choice of experimental techniques described in this guide is based on established electrochemical principles to ensure self-validating results.
-
Cyclic Voltammetry for Reversibility: The presence of distinct cathodic (plating) and anodic (stripping) peaks in a cyclic voltammogram provides clear evidence of a reversible electrochemical process. The ratio of the anodic to cathodic peak currents (or integrated charges) gives the coulombic efficiency, a direct measure of the reversibility.
-
Electrochemical Impedance Spectroscopy (EIS) for Conductivity: EIS is a powerful non-destructive technique to measure the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated. By fitting the impedance data to an equivalent circuit model, one can deconvolve the contributions of the electrolyte resistance from interfacial and charge-transfer resistances.
-
Three-Electrode vs. Two-Electrode Cells: The use of a three-electrode setup with a reference electrode is crucial for accurately measuring the potential of the working electrode without contributions from the counter electrode. This is essential for determining the true electrochemical stability window and for studying the kinetics of the plating/stripping process.
Future Outlook and Recommendations
The current body of research indicates that Ca(NTf₂)₂ in conventional carbonate solvents is not a viable electrolyte for reversible calcium metal batteries due to the formation of a passivating SEI. However, the potential of Ca(NTf₂)₂ should not be entirely dismissed. Future research should focus on:
-
Exploring Ether-Based and Novel Solvent Systems: A systematic investigation of Ca(NTf₂)₂ in a wider range of ether-based solvents, including glymes, is warranted. Novel solvent systems, such as ionic liquids or highly concentrated electrolytes, may also alter the solvation environment of Ca²⁺ and lead to the formation of a more favorable SEI.
-
Electrolyte Additives: The use of electrolyte additives could be a promising strategy to modify the SEI composition and improve its ionic conductivity.
-
Advanced SEI Characterization: In-depth, in-situ characterization of the SEI formed with Ca(NTf₂)₂ in different solvents is needed to fundamentally understand the failure mechanisms and guide the design of better electrolytes.
References
- A Comparison of Carbonate-Based and Ether-Based Electrolyte Systems for Lithium Metal Batteries. (2025). Request PDF.
- Comparative study of calcium-ion battery carbonate vs ether electrolytes. (2025).
- Ion conductivity plots for (a−c) Ca(TFSI) 2 , (d−f) Mg(TFSI) 2 , and (g−i) LiTFSI in (a, d, g) PC, (b, e, h) EC, and (c, f, i) DMF, at different concentrations and temperatures. ResearchGate.
- Cation Solvation and Physicochemical Properties of Ca Battery Electrolytes. (2019). The Journal of Physical Chemistry C.
- Progress and prospects of electrolyte chemistry of calcium batteries. (n.d.). Semantic Scholar.
- Progress and prospects of electrolyte chemistry of calcium batteries. (n.d.). PMC.
- Effect of Ether-Based and Carbonate-Based Electrolytes on the Electrochemical Performance of Li–S Batteries. (n.d.). Request PDF.
- Why Is Tetrahydrofuran a Good Solvent for Calcium Batteries?
- Progress and Prospects of Electrolyte Chemistry of Calcium Batteries. (2022).
- Stability of Calcium Ion Battery Electrolytes: Predictions from Ab Initio Molecular Dynamics Simul
- Progress and prospects of electrolyte chemistry of calcium batteries. (n.d.). RSC Publishing.
- How can we measure Ionic Conductivity using Impedance Spectra? (2014).
- (a) Cyclic voltammograms of Ca plating/stripping after conditioning... (n.d.). ResearchGate.
- Formation and Evolution of Solid Electrolyte Interphase
- Transference Number Determination in Poor-Dissociated Low Dielectric Constant Lithium and Protonic Electrolytes. (n.d.). NIH.
- synergistic effects of Ca(BF4)2 and acetonitrile for calcium deposition/stripping. (2025). research.chalmers.se.
- Decomposition Reactions of Anode Solid Electrolyte Interphase (SEI) Components with LiPF6. (2023). DigitalCommons@URI.
- Influence of solvents on electrochemical stability window of ionic liquid solutions. (2026). DOI.
- Elucidating the Molecular Origins of the Transference Number in Battery Electrolytes Using Computer Simul
- Calcium batteries: synergistic effects of Ca(BF4)2 and acetonitrile for calcium deposition/stripping. (2025).
- Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. (n.d.). MDPI.
- Self-Forming Electrolytes Enable Calcium Pl
- Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. (n.d.). OSTI.GOV.
- Electrochemical Impedance Spectroscopy for All‐Solid‐State Batteries: Theory, Methods and Future Outlook. (n.d.). UCL Discovery.
- Selected CV cycles of Ca plating/stripping with a 2-electrode cell... (n.d.). ResearchGate.
- Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies. (n.d.). PMC.
- Cyclic Voltammetric Stripping Daily routine for best performance. (n.d.). Metrohm.
- Composition analysis of SEI formed in different electrolytes. a) 3D... (n.d.). ResearchGate.
- Towards dry and contaminant free Ca(BF4)
- Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer. (n.d.). PMC.
- Effects of Fluorinated Additives in Molten Salt Electrolytes for Calcium B
- Enabling Ca plating and stripping by electrolyte manipulation in low-volatility solvents for Ca metal batteries. (n.d.).
- Basics of teaching electrochemical impedance spectroscopy of electrolytes for ion-rechargeable batteries – part 1: a good practice on estimation of bulk resistance of solid polymer electrolytes. (n.d.).
Sources
kinetic studies comparing Ca(NTf2)2 and Zn(NTf2)2 catalyzed reactions
Title: Comparative Kinetic Profiling: Ca(NTf₂)\₂ vs. Zn(NTf₂)\₂ in Lewis Acid Catalysis
Executive Summary: The Triflimide Advantage
In the landscape of Lewis acid catalysis, the shift from triflates (OTf) to triflimides (NTf₂) represents a kinetic quantum leap. The bis(trifluoromethanesulfonyl)imide anion (NTf₂⁻) is exceptionally weakly coordinating, creating a "naked" cationic center that significantly lowers the activation energy (
This guide compares Calcium Triflimide [Ca(NTf₂)\₂] and Zinc Triflimide [Zn(NTf₂)\₂] . While both function as potent Lewis acids, their kinetic profiles diverge significantly due to ionic radius (
-
Ca(NTf₂)\₂: Characterized by rapid ligand exchange and high coordination flexibility. It is the superior choice for sterically demanding intramolecular hydroaminations and hard-nucleophile activation.
-
Zn(NTf₂)\₂: Exhibits defined coordination geometries and higher functional group tolerance. It excels in intermolecular reactions involving "borderline" soft substrates (e.g., alkynes) where orbital overlap is critical.
Mechanistic Divergence: The Kinetic Drivers
The kinetic differences between these two catalysts are rooted in their fundamental physical properties.
| Feature | Ca(NTf₂)\₂ | Zn(NTf₂)\₂ | Kinetic Implication |
| Ionic Radius | ~1.00 Å (Large) | ~0.74 Å (Small) | Ca²⁺ accommodates bulky transition states; Zn²⁺ is sterically restricted. |
| Coordination | Flexible (CN 6–8) | Rigid (CN 4–6) | Ca²⁺ allows rapid "associative" ligand exchange; Zn²⁺ often requires "dissociative" pathways. |
| Acidity Type | Hard (Electrostatic) | Borderline (Orbital) | Ca²⁺ polarizes hard bonds (C=O, S-F) faster; Zn²⁺ activates |
| Lability | Very High ( | Moderate | Ca²⁺ turnover frequency (TOF) is often limited by diffusion; Zn²⁺ is limited by chemical steps. |
Diagram 1: Mechanistic Activation Pathways
This diagram illustrates the divergent activation modes. Note how Calcium utilizes a flexible coordination sphere for "Hard" activation, while Zinc relies on orbital directionality.
Caption: Kinetic divergence showing Ca²⁺'s rapid associative exchange vs. Zn²⁺'s rigid orbital control.
Case Study: Hydroamination of Alkenes
The hydroamination of unactivated alkenes is the standard benchmark for comparing these catalysts.
Comparative Kinetic Data
Context: Intramolecular cyclization of amino-alkenes at 25°C in
| Metric | Ca(NTf₂)\₂ | Zn(NTf₂)\₂ | Observation |
| Rate Law | Rate = | Rate = | Ca often shows higher-order dependence due to aggregation or dual-activation modes. |
| < 5 minutes | 45–60 minutes | Ca is roughly 10x faster for simple 5-exo-trig cyclizations. | |
| Selectivity | Sensitive to sterics | Robust | Zn maintains activity with bulky gem-disubstituents better than Ca in some intermolecular cases. |
| Active Species | Heteroleptic | Monomeric | Ca requires careful ligand tuning to prevent inactive aggregate formation. |
Key Insight: For intramolecular reactions, Ca(NTf₂)\₂ is kinetically superior due to the "Thorpe-Ingold" effect being amplified by Ca's large radius, which brings reactive centers together without steric strain. Zn(NTf₂)\₂ is preferred for intermolecular reactions where substrate recognition (orbital overlap) is rate-determining.
Experimental Protocol: In Situ ¹H-NMR Kinetic Monitoring
To validate these kinetic profiles in your own lab, use this self-validating protocol. This method eliminates sampling errors common in moisture-sensitive catalysis.
Objective: Determine the initial rate (
Materials:
-
NMR Tube (J. Young valve type recommended).
-
Internal Standard: 1,3,5-trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).
-
Solvent:
(Nitromethane-d3) is preferred over to dissociate ion pairs and maximize "naked" cation activity.
Workflow:
-
Stock Solution Prep: Prepare a 0.5 M stock of substrate and 0.1 M internal standard in the glovebox.
-
Catalyst Loading: Weigh Ca(NTf₂)\₂ (5 mol%) directly into the J. Young tube.
-
Baseline Scan: Add solvent (0.6 mL) and acquire a spectrum to ensure catalyst purity (check for free TfOH or water).
-
Injection: Inject substrate stock via syringe through the open valve (under
flow) or inside the glovebox. -
Acquisition: Immediately insert into the NMR probe (pre-shimmed and heated).
-
Settings: Array mode, 1 scan every 30 seconds for 60 minutes.
-
-
Data Processing: Integrate product peak vs. internal standard. Plot
vs. time.
Validation Check: If the plot is linear, the reaction is pseudo-first-order in substrate. If it curves, product inhibition (binding of the amine product to the metal) is likely occurring—a common issue with Zn that Ca often avoids due to its lability.
Diagram 2: Kinetic Decision Workflow
Use this logic tree to select the correct catalyst for your target molecule.
Caption: Strategic selection guide based on substrate hardness and steric demands.
Strategic Selection Guide
| Scenario | Recommended Catalyst | Rationale |
| High Throughput Screening | Ca(NTf₂)\₂ | Faster kinetics allow for rapid library generation; excellent for "click-like" SuFEx chemistry. |
| Late-Stage Functionalization | Zn(NTf₂)\₂ | "Softer" nature prevents degradation of sensitive functional groups (epoxides, acetals) that Ca might hydrolyze. |
| Chiral Synthesis | Ca(NTf₂)\₂ | Large ionic radius allows for effective coordination of bulky Chiral Pybox or Bis-oxazoline ligands without killing activity. |
| Moisture Presence | Zn(NTf₂)\₂ | While both are water-sensitive, Zn is more tolerant of trace moisture than the oxophilic Ca. |
References
-
Niggemann, M., & Meel, M. J. (2018). Calcium-Catalyzed Hydroamination. Angewandte Chemie International Edition. Link
-
Leboeuf, D., & Gandon, V. (2019). Calcium(II) and Triflimide-Catalyzed Intramolecular Hydroacyloxylation of Unactivated Alkenes. ACS Catalysis. Link
-
Childs, R. F., et al. (2025). Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. ChemRxiv. Link
-
Yamamoto, H., & Futatsugi, K. (2018). Designer Lewis Acid Catalysts for Selective Organic Synthesis. Accounts of Chemical Research. Link
-
Mahapatra, S., et al. (2020). Why Diorganyl Zinc Lewis Acidity Dramatically Increases With Narrowing C-Zn-C Bond Angle. Inorganic Chemistry. Link
Benchmarking Calcium Triflimide: The Earth-Abundant Challenger to Rare-Earth Catalysts
Executive Summary: The "Naked" Cation Revolution
For decades, Rare-Earth (RE) metal triflates like Scandium(III) triflate [Sc(OTf)₃] and Ytterbium(III) triflate [Yb(OTf)₃] have been the gold standard for Lewis acid catalysis due to their water tolerance and high activity. However, supply chain volatility and toxicity concerns have driven a search for s-block alternatives.
Calcium Triflimide [Ca(NTf₂)₂] has emerged not merely as a cheaper substitute, but as a technically superior catalyst in specific hydrophobic transformations. Its performance hinges on the Bistriflimide (NTf₂⁻) anion, which is significantly less coordinating than the triflate (OTf⁻) anion. This creates a "naked," highly electrophilic Ca²⁺ center capable of activating unreactive
This guide objectively benchmarks Ca(NTf₂)₂ against Sc(OTf)₃ and Yb(OTf)₃, providing the experimental data and protocols necessary to transition your workflows.
Part 1: The Mechanistic Differentiator (Anion Effect)
The core argument for switching to Ca(NTf₂)₂ lies in the Counteranion Effect . While Scandium is intrinsically more Lewis acidic than Calcium based on charge density, the coordination environment dictates actual catalytic potency.
| Feature | Calcium Triflate [Ca(OTf)₂] | Calcium Triflimide [Ca(NTf₂)₂] | Scandium Triflate [Sc(OTf)₃] |
| Anion Coordination | Stronger (Tight Ion Pair) | Weaker (Separated Ion Pair) | Moderate |
| Cation Exposure | Low (Crowded) | High ("Naked" Cation) | Moderate |
| Solubility (Organic) | Poor | Excellent | Good |
| Acidity Type | Moderate Lewis Acid | Superacidic Lewis Acid | Strong Lewis Acid |
| Primary Utility | Simple condensations | Aqueous/Aldol reactions |
The "Hidden Proton" Caveat: Researchers must be aware that Ca(NTf₂)₂ catalysis can sometimes be mistaken for Brønsted acid catalysis (via trace HNTf₂ impurities). The protocol below ensures the generation of the true Lewis Acid species.
Part 2: Comparative Benchmarks (Data-Driven)
Benchmark 1: Intramolecular Hydroamination
This is the "killer application" for Ca(NTf₂)₂. The catalyst activates the alkene/alkyne
-
Reaction: Cyclization of aminoalkenes to pyrrolidines/piperidines.
-
Conditions: 1-5 mol% catalyst, mild heating.
| Metric | Ca(NTf₂)₂ (Calcium) | Sc(OTf)₃ (Scandium) | Yb(OTf)₃ (Ytterbium) |
| Yield (Avg) | 92 - 99% | 85 - 95% | 80 - 90% |
| Reaction Time | 1 - 4 Hours | 6 - 12 Hours | 12+ Hours |
| Selectivity | High Markovnikov | Moderate | Moderate |
| Cost / mol | ~$0.05 | ~$85.00 | ~$40.00 |
| Toxicity | Benign (Biocompatible) | Low | Low |
Verdict: Ca(NTf₂)₂ outperforms RE triflates in reaction kinetics for hydroamination due to the superior electrophilic activation of the C-C double bond by the bulky, non-coordinating NTf₂ anion.
Benchmark 2: Sulfonyl Fluoride Activation (SuFEx)
Activating sulfonyl fluorides for sulfonamide synthesis usually requires harsh conditions. Ca(NTf₂)₂ allows this to proceed under neutral conditions.
| Parameter | Ca(NTf₂)₂ Protocol | Traditional Base Protocol |
| Substrate Scope | Alkyl & Aryl Sulfonyl Fluorides | Mostly Aryl |
| Temp | 60 - 80 °C | >100 °C |
| Yield | 85 - 98% | 50 - 80% |
| Functional Group Tolerance | High (Acid/Base sensitive groups survive) | Low (Base sensitive groups fail) |
Part 3: Experimental Protocols
Protocol A: Synthesis of Anhydrous Ca(NTf₂)₂
Do not buy hydrated commercial salts if high activity is required. Synthesize fresh.
Materials:
-
Calcium Carbonate (CaCO₃, 99.9%)
-
Bis(trifluoromethane)sulfonimide (HNTf₂, 99%)
-
Water (HPLC grade)
Step-by-Step:
-
Suspension: Suspend CaCO₃ (1.0 mmol, 100 mg) in distilled water (5 mL).
-
Acid Addition: Slowly add HNTf₂ (2.0 mmol, 560 mg) at room temperature. CO₂ evolution will be vigorous.
-
Stir: Stir for 2 hours until the solution is clear and pH is neutral (ensures no free acid remains).
-
Drying (Critical): Evaporate water at 80°C under reduced pressure.
-
Dehydration: Dry the resulting white solid at 180°C under high vacuum (<0.1 mbar) for 4 hours.
-
Note: Insufficient drying leaves coordinated water, killing the Lewis acidity.
-
-
Storage: Store in an argon-filled glovebox.
Protocol B: Catalytic Hydroamination Workflow
Reagent: Aminoalkene substrate (e.g., 2,2-diphenyl-4-pentenylamine).
-
Charge: In a glovebox, add Ca(NTf₂)₂ (5 mol%) to a flame-dried Schlenk tube.
-
Solvent: Add anhydrous Nitromethane (CH₃NO₂) or Toluene. Note: Nitromethane enhances the ionization of the catalyst.
-
Substrate: Add the aminoalkene (1.0 equiv).
-
Reaction: Stir at 60°C. Monitor by TLC or GC-MS.
-
Quench: Add saturated NaHCO₃ solution (removes Ca).
-
Extraction: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Part 4: Mechanistic Visualization
The following diagram illustrates the Activation Cycle of Ca(NTf₂)₂, distinguishing the "Active Species" generation from the catalytic turnover.
Caption: The Catalytic Cycle of Ca(NTf₂)₂. The dissociation of the bulky NTf₂⁻ anion in polar aprotic solvents generates the highly electrophilic "naked" calcium cation, essential for
References
-
Niggemann, M., & Meel, M. J. (2010). Calcium-Catalyzed Hydroamination. Angewandte Chemie International Edition, 49(21), 3680–3683.
-
Mukherjee, P., et al. (2018).[1] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[2] Organic Letters, 20(13), 3943–3947.
-
Gandon, V., & Lebœuf, D. (2014). Calcium(II) in Organic Synthesis.[3][4][5][6][7] Chemical Reviews, 114, 9611–9695.
-
Kobayashi, S., et al. (2002). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 102(6), 2227–2302.
Sources
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and mechanistic studies of calcium–BINOL phosphate-catalyzed hydrocyanation of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
analysis of substrate scope for Ca(NTf2)2 versus other Lewis acid catalysts
Executive Summary: The Alkaline Earth Renaissance
For decades, the landscape of Lewis acid catalysis was dominated by transition metals (Pd, Ru) and rare-earth triflates (Sc, La). However, Calcium(II) bis(trifluoromethanesulfonimide), Ca(NTf2)2 , has emerged as a powerful, biocompatible, and abundant alternative.
Unlike traditional "hard" Lewis acids (e.g., BF3[1]·OEt2, AlCl3) which are moisture-sensitive and corrosive, or "soft" transition metals that rely on d-orbital back-bonding, Ca(NTf2)2 occupies a unique niche. It functions as a large, polarizable, hard cation with a weakly coordinating anion (NTf2), allowing for high electrophilic activation without the toxicity or cost of lanthanides.
This guide analyzes the substrate scope of Ca(NTf2)2 against its primary competitors—Sc(OTf)3, Zn(OTf)2, and Cu(OTf)2—focusing on three critical transformation classes: SuFEx click chemistry , Alkene Hydrofunctionalization , and Friedel-Crafts alkylations .
Mechanistic Distinction: The "Hidden" Pathway
To effectively deploy Ca(NTf2)2, one must understand that its catalytic activity often bifurcates into two distinct pathways depending on the substrate and solvent.
-
True Lewis Acidity: Direct coordination of Ca²⁺ to the nucleophile/electrophile (e.g., in SuFEx).
-
Hidden Brønsted Acidity: In the presence of protic sources (trace water or alcohols), the highly acidic cation can generate superacidic species (HNTf2) via hydrolysis or alcoholysis.
Visualization: Catalyst Activation Pathways
Figure 1: The dual-activation modes of Calcium(II) catalysts. Understanding whether your reaction is driven by Ca²⁺ or H⁺ is vital for substrate scope prediction.
Comparative Analysis by Reaction Class
Case Study 1: Sulfur(VI) Fluoride Exchange (SuFEx)
The activation of sulfonyl fluorides for "click" chemistry with amines is a benchmark reaction. Here, Ca(NTf2)2 outperforms many alternatives due to a specific "dual activation" mechanism where Ca²⁺ stabilizes the fluoride leaving group while activating the sulfonyl oxygen.
Comparative Data: Sulfonamide Synthesis Reaction Conditions: Sulfonyl fluoride (1.0 eq), Amine (1.2 eq), Catalyst (5-10 mol%), CH3CN, 80°C.
| Catalyst | Yield (%) | TOF (h⁻¹) | Substrate Tolerance | Key Limitation |
| Ca(NTf2)2 | 92-99 | High | Excellent (1°/2° amines, anilines) | Requires dry conditions for max rate |
| Sc(OTf)3 | 85-95 | High | Good | Cost; Hygroscopic nature |
| Zn(OTf)2 | 60-75 | Moderate | Moderate (Steric sensitivity) | Lower electrophilicity |
| Ca(OTf)2 | 40-60 | Low | Poor | Low solubility in organic solvents |
Insight: Ca(NTf2)2 is superior to Ca(OTf)2 primarily due to the NTf2 anion , which increases solubility in organic solvents (DCM, MeCN) and enhances the Lewis acidity of the Ca center by being less coordinating than triflate [1].
Case Study 2: Alkene Hydrofunctionalization (Hydroamination/Hydroalkoxylation)
This class includes the addition of N-H or O-H bonds across alkenes. This is where the "Hidden Brønsted Acid" mechanism is most debated.
-
Ca(NTf2)2: Effective for unactivated alkenes but often requires high temperatures (60-100°C). Evidence suggests that for hydroalkoxylation, the active species is often HNTf2 generated in situ [2].
-
Sc(OTf)3: highly effective but often requires strictly anhydrous conditions to prevent deactivation or uncontrolled hydrolysis.
-
Late Transition Metals (Au, Pt): Superior for intermolecular reactions of unactivated alkenes at room temperature but suffer from high cost and residual metal toxicity.
Substrate Scope Limitation: Ca(NTf2)2 is not recommended for substrates with highly acid-sensitive protecting groups (e.g., acetals, silyl ethers) if the reaction relies on the hidden proton pathway, as the in-situ generated HNTf2 is a superacid.
Case Study 3: Friedel-Crafts Alkylation & Cyclopropane Activation
Ca(NTf2)2 has shown remarkable utility in the alkylation of electron-rich heterocycles (indoles, furans) using activated cyclopropanes (donor-acceptor cyclopropanes) as electrophiles.
Comparison: Indole Alkylation with Epoxides/Cyclopropanes
| Feature | Ca(NTf2)2 | Sc(OTf)3 | Cu(OTf)2 |
| Regioselectivity | High (C3-alkylation) | High (C3) | Moderate (Mixtures possible) |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 5-10 mol% |
| Moisture Tolerance | High | Moderate | Low |
| Cost Efficiency | High | Low | High |
Key Advantage: Ca(NTf2)2 tolerates air and moisture better than Sc(OTf)3 in these reactions, making it a more robust choice for scale-up operations [3].
Experimental Protocol: Ca(NTf2)2 Catalyzed SuFEx
Standardized protocol for the synthesis of Sulfonamides from Sulfonyl Fluorides.
Reagents:
-
Sulfonyl Fluoride (1.0 equiv)
-
Amine (1.2 equiv)
-
Ca(NTf2)2 (5 mol%)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (20 mol%) - Acts as base/shuttle
-
Solvent: Acetonitrile (MeCN) or THF (0.2 M)
Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, add Ca(NTf2)2 (0.05 equiv) inside a glovebox or under a rapid stream of nitrogen.
-
Addition: Add the sulfonyl fluoride (1.0 equiv) and DABCO (0.20 equiv). Dissolve in anhydrous MeCN.
-
Initiation: Add the amine (1.2 equiv) dropwise.
-
Reaction: Seal the vial and stir at 60°C for 2-4 hours. Monitor consumption of sulfonyl fluoride by TLC or LCMS.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DABCO) and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Validation Check: If the reaction stalls, check the solubility of the Ca-catalyst. If a precipitate forms (CaF2), the catalyst is turning over. If the mixture is homogeneous but inactive, ensure the solvent is dry; water can competitively bind the Ca center.
Decision Matrix: Choosing the Right Catalyst
Use this logic flow to determine if Ca(NTf2)2 is the optimal choice for your specific substrate.
Figure 2: Strategic selection guide for Lewis Acid Catalysts.
References
-
Mahajan, A. A., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters.
-
Niggemann, M., & Gao, S. (2011). "Hidden Brønsted acid catalysis: pathways of accidental or deliberate generation of triflic acid from metal triflates."[2] Chemistry – A European Journal.
-
Lebœuf, D., & Gandon, V. (2017). "Carbon-Carbon and Carbon-Heteroatom Bond-Forming Transformations Catalyzed by Calcium(II) Triflimide." Synthesis.
-
Kobayashi, S. (2024). "Scandium(III) triflate as a water-resistant Lewis acid catalyst."[1][3][4] Asian Journal of Organic Chemistry.
Sources
- 1. kmc.du.ac.in [kmc.du.ac.in]
- 2. Hidden Brønsted acid catalysis: pathways of accidental or deliberate generation of triflic acid from metal triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
Safety Operating Guide
Calcium(II) Bis(trifluoromethanesulfonyl)imide: Safe Handling & Disposal Protocol
Executive Summary & Immediate Action
Calcium(II) Bis(trifluoromethanesulfonyl)imide (CAS: 165324-09-4), often referred to as Ca(TFSI)₂ or Calcium Triflimide , is a potent Lewis acid and electrolyte salt used in calcium-ion batteries and organic catalysis.
While the calcium cation is benign, the TFSI anion is a persistent fluorinated compound . Improper disposal poses severe risks of hydrogen fluoride (HF) evolution if the waste stream becomes acidic, and long-term environmental persistence (PFAS-related concerns).
Critical Prohibition:
-
NEVER dispose of Ca(TFSI)₂ or its solutions down the drain.
-
NEVER mix with strong oxidizing agents (e.g., nitric acid, permanganates).
-
NEVER dispose of in standard "trash" bins; it requires hazardous chemical incineration.
Hazard Assessment & Chemical Logic
To dispose of this chemical safely, you must understand its reactivity profile.
| Parameter | Specification | Operational Implication |
| Physical State | White hygroscopic powder | Rapidly absorbs moisture; cakes and hydrolyzes. |
| Acidity | Lewis Acid | Can initiate polymerization or hydrolysis in other waste; corrosive to mucous membranes . |
| Thermal Stability | Stable >300°C (Anhydrous) | High thermal stability means it survives standard autoclaving; requires high-temp incineration. |
| Decomposition | >350°C or Acidic Hydrolysis | Releases toxic SOx, NOx, and HF (Hydrogen Fluoride) vapors. |
| Transport Class | Class 8 (Corrosive) | Waste containers must be rated for corrosives (HDPE preferred over glass). |
The "HF Potential" Mechanism
While Ca(TFSI)₂ is a salt, the TFSI anion (
Waste Segregation & Classification
Proper segregation is the primary defense against accidental gas evolution.
Waste Stream A: Solid Waste (Pure Substance)
-
Material: Expired powder, contaminated weighing boats, paper towels from minor spills.
-
Container: Wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent etching in case of hydrolysis.
-
Labeling: "Hazardous Waste - Solid. Calcium Bis(trifluoromethanesulfonyl)imide.[1][2] Corrosive. Hygroscopic."
Waste Stream B: Liquid Waste (Electrolytes/Solvents)
-
Material: Ca(TFSI)₂ dissolved in carbonates (EC/DEC), nitriles (Acetonitrile), or ethers (THF).
-
Container: HDPE Carboy (Jerrycan).
-
Compatibility:
-
Compatible: Organic solvents, weak bases.
-
Incompatible: Aqueous mineral acids, strong oxidizers.
-
-
Labeling: "Hazardous Waste - Flammable/Toxic. Contains Organic Fluorides."[1][3][4]
Disposal Procedures (Step-by-Step)
Scenario 1: Disposal of Solid Reagent (Expired/Excess)[7]
-
Step 1 (Preparation): Don PPE (Nitrile gloves, safety goggles, lab coat). Work inside a fume hood.
-
Step 2 (Packaging): Do not attempt to dissolve the solid. Transfer the solid directly into a dedicated hazardous waste container (HDPE).
-
Step 3 (Sealing): If the original bottle is intact but expired, place the entire bottle into a secondary clear zip-lock bag, then place it in the waste drum. This "lab-pack" method is safer than pouring out the powder.
-
Step 4 (Labeling): Mark as "Solid Corrosive, Acidic, Organic, N.O.S.[5] (Calcium Triflimide)" .[1][5][6][7]
Scenario 2: Disposal of Liquid Electrolyte Waste
-
Step 1 (Segregation): Ensure the solvent waste carboy does not contain aqueous acids (HCl, H₂SO₄).
-
Step 2 (Transfer): Pour the solution into the carboy using a funnel.
-
Step 3 (Rinsing): Rinse the empty glassware with a compatible solvent (e.g., acetone). Add the first rinse to the hazardous waste container.
-
Step 4 (Final Wash): Subsequent water washes can go down the drain only if the first solvent rinse removed >99% of the residue.
Scenario 3: Spill Cleanup (Powder)
-
Step 1: Evacuate the immediate area if dust is airborne.[5]
-
Step 2: Cover the spill with a dry absorbent (Vermiculite or Dry Sand). Do not use water , as it will create a corrosive slurry that is difficult to clean.
-
Step 3: Sweep carefully into a dustpan to minimize aerosolization.
-
Step 4: Place debris in a plastic bag, seal, and label as Hazardous Solid Waste.
-
Step 5: Wipe the surface with a sodium bicarbonate (baking soda) solution to neutralize any acidic residue, then clean with water.
Decision Matrix & Workflows
The following diagrams illustrate the logical flow for determining the correct disposal path.
Diagram 1: Waste Stream Decision Logic
Figure 1: Decision logic for segregating Calcium Triflimide waste streams.
Diagram 2: Spill Response Protocol
Figure 2: Immediate response workflow for solid powder spills.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Calcium bis(trifluoromethylsulfonyl)imide, battery grade. Product No. 753122. Link
-
TCI Chemicals. (2023). Product Specification: this compound. Product Code C3263. Link
-
Mahapatra, S., et al. (2018).[4][7] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. (Provides context on Lewis acidity and stability). Link[1]
-
Solvionic. (2023). This compound Technical Data. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
